Ularitide
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C145H234N52O44S3/c1-11-72(6)112-137(238)171-60-106(208)172-73(7)113(214)177-86(40-41-103(146)205)122(223)190-95(63-198)116(217)170-61-108(210)175-88(51-70(2)3)114(215)169-62-109(211)176-100(133(234)187-92(56-104(147)206)127(228)193-97(65-200)130(231)186-91(54-77-27-16-13-17-28-77)126(227)180-82(31-20-45-163-142(153)154)119(220)189-94(139(240)241)55-78-36-38-79(204)39-37-78)68-243-244-69-101(134(235)185-90(53-76-25-14-12-15-26-76)115(216)168-58-105(207)167-59-107(209)174-80(29-18-43-161-140(149)150)117(218)182-87(42-50-242-10)123(224)188-93(57-110(212)213)128(229)181-85(124(225)196-112)34-23-48-166-145(159)160)195-132(233)99(67-202)194-131(232)98(66-201)192-120(221)83(32-21-46-164-143(155)156)178-118(219)81(30-19-44-162-141(151)152)179-125(226)89(52-71(4)5)184-129(230)96(64-199)191-121(222)84(33-22-47-165-144(157)158)183-135(236)102-35-24-49-197(102)138(239)74(8)173-136(237)111(148)75(9)203/h12-17,25-28,36-39,70-75,80-102,111-112,198-204H,11,18-24,29-35,40-69,148H2,1-10H3,(H2,146,205)(H2,147,206)(H,167,207)(H,168,216)(H,169,215)(H,170,217)(H,171,238)(H,172,208)(H,173,237)(H,174,209)(H,175,210)(H,176,211)(H,177,214)(H,178,219)(H,179,226)(H,180,227)(H,181,229)(H,182,218)(H,183,236)(H,184,230)(H,185,235)(H,186,231)(H,187,234)(H,188,224)(H,189,220)(H,190,223)(H,191,222)(H,192,221)(H,193,228)(H,194,232)(H,195,233)(H,196,225)(H,212,213)(H,240,241)(H4,149,150,161)(H4,151,152,162)(H4,153,154,163)(H4,155,156,164)(H4,157,158,165)(H4,159,160,166)/t72-,73-,74-,75+,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,111-,112-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCCYQIEZNQWRS-DWWHXVEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C(C)O)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C145H234N52O44S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50151238 | |
| Record name | Urodilatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50151238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3505.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118812-69-4, 115966-23-9 | |
| Record name | Ularitide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118812694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ularitide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05034 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Urodilatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50151238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ularitide's Renal Tubule Mechanism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ularitide, a synthetic form of the endogenous renal natriuretic peptide urodilatin, exerts potent diuretic and natriuretic effects primarily through its action on the renal tubules. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's effects, with a focus on its signaling pathways and its regulation of key ion transporters. Quantitative data from preclinical and clinical studies are summarized, and detailed experimental methodologies are provided for key assays. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of renal physiology and drug development.
Introduction
This compound is the synthetic analogue of urodilatin, a 32-amino acid peptide produced in the distal renal tubule cells.[1] It belongs to the family of A-type natriuretic peptides and plays a crucial role in sodium and water homeostasis through a paracrine mechanism within the kidney.[2][3] By acting on specific receptors in the renal tubules, this compound modulates ion transport, leading to diuresis and natriuresis. Understanding the precise molecular interactions and signaling cascades initiated by this compound is critical for its therapeutic application, particularly in conditions such as acute decompensated heart failure where renal function is often compromised.[1]
Core Mechanism of Action in Renal Tubules
The primary mechanism of action of this compound in the renal tubules is initiated by its binding to the natriuretic peptide receptor-A (NPR-A). This binding activates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine-3',5'-monophosphate (cGMP).[1][2] The subsequent rise in intracellular cGMP concentration activates cGMP-dependent protein kinase II (cGKII, also known as PKG II), which in turn phosphorylates downstream targets, ultimately leading to the inhibition of sodium reabsorption.[2][4]
Signaling Pathway
The canonical signaling pathway for this compound in renal tubule cells is depicted below.
Regulation of Ion Transporters
The natriuretic effect of this compound is primarily achieved through the inhibition of two key ion transporters in the renal tubules: the epithelial sodium channel (ENaC) in the collecting duct and the Na+/K+-ATPase pump in the proximal tubule.
-
Epithelial Sodium Channel (ENaC): Located on the apical membrane of principal cells in the collecting duct, ENaC is the rate-limiting step for sodium reabsorption in this segment.[5] this compound, through the cGMP-cGKII pathway, is understood to inhibit ENaC activity.[2] Studies on the closely related atrial natriuretic peptide (ANP), which shares the same signaling pathway, have shown a decrease in the open probability of ENaC.[1] This inhibition of ENaC reduces the influx of sodium from the tubular fluid into the principal cells, thereby promoting sodium excretion.
-
Na+/K+-ATPase: This enzyme, located on the basolateral membrane of renal tubule cells, actively transports sodium out of the cell in exchange for potassium, maintaining the low intracellular sodium concentration that drives apical sodium entry. Urodilatin has been shown to inhibit Na+/K+-ATPase activity in the proximal tubule by approximately 50% via the NPR-A/cGMP/PKG pathway.[4][6] This inhibition reduces the driving force for sodium reabsorption, contributing to the overall natriuretic effect. Interestingly, urodilatin and dopamine exhibit an additive inhibitory effect on the Na+/K+-ATPase.[1]
Quantitative Data
The effects of this compound on renal function and hemodynamics have been quantified in several preclinical and clinical studies. The following tables summarize key quantitative findings.
| Parameter | This compound Dose | Change from Baseline/Placebo | Study Population | Reference |
| Urine Volume | 15 ng/kg/min IV over 10h | 795 ± 305 mL (vs. 475 ± 35 mL with placebo) | Stable heart failure patients | |
| Sodium Excretion | 15 ng/kg/min IV over 10h | 77.3 ± 37.0 mmol (vs. 41.8 ± 9.6 mmol with placebo) | Stable heart failure patients | [1] |
| Urinary cGMP Excretion | Infusion | ~3-fold increase | Healthy volunteers | [1] |
| Na+, K+-ATPase Activity | 10⁻¹⁰ M Urodilatin | ~50% inhibition | LLC-PK1 cells (proximal tubule model) | [4][6] |
| cGMP Accumulation (IMCD) | 10⁻⁸ M Urodilatin | ~3-fold increase | Isolated rat inner medullary collecting duct cells | [7] |
Table 1: Effects of this compound on Renal Excretion and Cellular Activity
| Parameter | This compound Dose | Change from Baseline/Placebo | Study Population | Reference |
| Pulmonary Capillary Wedge Pressure (PCWP) | 15 ng/kg/min | -10 mmHg at 6h | Acute decompensated heart failure patients | [1] |
| PCWP | 30 ng/kg/min | -15 mmHg at 6h | Acute decompensated heart failure patients | [1] |
| Systemic Vascular Resistance (SVR) | 15 and 30 ng/kg/min | Significant reduction | Acute decompensated heart failure patients | [1] |
| Cardiac Index (CI) | 15 and 30 ng/kg/min | Significant increase | Acute decompensated heart failure patients | [1] |
| Plasma Aldosterone | 15 ng/kg/min | -40% at 6h | Acute decompensated heart failure patients | [1] |
Table 2: Hemodynamic and Hormonal Effects of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action in renal tubules.
Isolation of Renal Tubules
A common method for studying renal tubule physiology involves the isolation of tubule segments from rodent kidneys.
Protocol:
-
Animal Preparation: Anesthetize the animal (e.g., Sprague-Dawley rat) and perfuse the kidneys in situ with an ice-cold, oxygenated buffer (e.g., Hanks' Balanced Salt Solution) to remove blood.
-
Tissue Dissection: Excise the kidneys, decapsulate them, and cut them into thin coronal slices.
-
Mincing: Mince the cortical or medullary tissue, depending on the desired tubule segment, in an ice-cold buffer.
-
Enzymatic Digestion: Incubate the minced tissue in a buffer containing collagenase (e.g., Type IV) and DNase I at 37°C with gentle agitation. The duration of digestion is critical and should be optimized for the specific enzyme batch and tissue.
-
Filtration and Centrifugation: Stop the digestion by adding a serum-containing medium. Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue. Centrifuge the filtrate to pellet the tubules.
-
Purification: Resuspend the pellet in a Percoll or Ficoll gradient and centrifuge to separate the tubule fragments from single cells and glomeruli.
-
Washing: Carefully aspirate the tubule layer and wash several times with the experimental buffer to remove the density gradient medium.
Patch-Clamp Electrophysiology for ENaC Activity
The patch-clamp technique allows for the direct measurement of ion channel activity in the cell membrane.
Protocol for Cell-Attached Patch-Clamp on Split-Open Collecting Ducts:
-
Tubule Preparation: Isolate cortical collecting ducts as described above. Adhere the tubules to a coverslip coated with a cell adhesive (e.g., poly-L-lysine).
-
Splitting the Tubule: Using fine-tipped micropipettes, split the tubule open to expose the apical membrane of the principal cells.
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 5-10 MΩ when filled with the pipette solution. The pipette solution should be designed to isolate the current of interest (e.g., containing Li+ instead of Na+ to measure ENaC current).
-
Gigaohm Seal Formation: Approach the apical membrane of a principal cell with the patch pipette and apply gentle suction to form a high-resistance (gigaohm) seal.
-
Data Acquisition: Record single-channel currents using a patch-clamp amplifier and appropriate data acquisition software. Apply a holding potential to the patch.
-
This compound Application: Perfuse the bath with a solution containing this compound at the desired concentration and record the changes in channel activity (open probability, number of active channels).
-
Data Analysis: Analyze the recorded currents to determine the single-channel conductance, open probability (Po), and number of active channels (N) before and after this compound application.
Measurement of Intracellular cGMP
Radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) are common methods for quantifying intracellular cGMP levels.
Protocol for cGMP Radioimmunoassay:
-
Cell Culture and Treatment: Culture primary renal tubule cells or a suitable cell line (e.g., inner medullary collecting duct cells) to confluence. Incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cGMP degradation. Treat the cells with this compound at various concentrations for a specified time.
-
Cell Lysis: Terminate the experiment by rapidly aspirating the medium and lysing the cells with an acidic solution (e.g., 0.1 M HCl) to inactivate phosphodiesterases and extract cGMP.
-
Sample Preparation: Acetylate the samples to increase the sensitivity of the assay.
-
Radioimmunoassay: Perform the RIA according to the manufacturer's instructions. This typically involves incubating the acetylated sample with a known amount of radiolabeled cGMP and a cGMP-specific antibody.
-
Separation and Counting: Separate the antibody-bound cGMP from the free cGMP (e.g., using a precipitating antibody and centrifugation). Measure the radioactivity of the pellet using a gamma counter.
-
Standard Curve and Calculation: Generate a standard curve using known concentrations of unlabeled cGMP. Calculate the cGMP concentration in the samples by comparing their radioactivity to the standard curve. Normalize the results to the total protein content of the cell lysate.
Potential for cGMP-Independent Pathways
While the cGMP-dependent pathway is the primary mechanism of action for this compound, some studies on other natriuretic peptides have suggested the existence of cGMP-independent pathways in the kidney. For instance, C-type natriuretic peptide (CNP) may regulate renal transport processes through such alternative routes.[2] However, for this compound, the current body of evidence strongly points towards the canonical NPR-A/cGMP/cGKII signaling cascade as the dominant mechanism for its effects on renal tubule sodium handling. Further research is warranted to definitively exclude or elucidate any minor cGMP-independent actions of this compound in the kidney.
Conclusion
This compound exerts its diuretic and natriuretic effects through a well-defined signaling pathway in the renal tubules. By binding to NPR-A and elevating intracellular cGMP, it inhibits key sodium transporters, namely ENaC in the collecting duct and Na+/K+-ATPase in the proximal tubule. This leads to a reduction in sodium reabsorption and a subsequent increase in water excretion. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this important renal peptide.
References
- 1. ENaC is regulated by natriuretic peptide receptor-dependent cGMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Involvement of the renal natriuretic peptide urodilatin in body fluid regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Feedback inhibition of ENaC during acute sodium loading in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atrial natriuretic peptides and urodilatin modulate proximal tubule Na(+)-ATPase activity through activation of the NPR-A/cGMP/PKG pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of urodilatin on cGMP accumulation in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
Ularitide's Modulation of the Cyclic GMP Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ularitide, a synthetic form of urodilatin, is a natriuretic peptide that exerts its physiological effects primarily through the activation of the cyclic guanosine monophosphate (cGMP) signaling pathway. By binding to the natriuretic peptide receptor-A (NPR-A), this compound stimulates particulate guanylate cyclase (pGC), leading to increased intracellular cGMP levels. This elevation in cGMP mediates a cascade of downstream effects, including vasodilation, natriuresis, and diuresis, which have been investigated for their therapeutic potential in conditions such as acute decompensated heart failure (ADHF). This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflows.
Introduction
This compound is the chemically synthesized form of urodilatin, a human natriuretic peptide produced in the distal renal tubule cells by differential processing of pro-atrial natriuretic peptide.[1] Its pharmacological actions, including vasodilation, diuresis, and natriuresis, are mediated through the natriuretic peptide receptor/particulate guanylate cyclase/cyclic guanosine monophosphate pathway.[1] This guide delves into the core of this compound's interaction with the cGMP signaling pathway, providing a technical resource for researchers and professionals in drug development.
This compound's Mechanism of Action: The cGMP Signaling Pathway
This compound's primary molecular target is the natriuretic peptide receptor-A (NPR-A), a transmembrane protein with an extracellular ligand-binding domain and an intracellular guanylate cyclase domain.[1][2] The binding of this compound to NPR-A induces a conformational change in the receptor, activating its intrinsic particulate guanylate cyclase (pGC) activity.[1] This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1]
The accumulation of intracellular cGMP activates cGMP-dependent protein kinases (PKG), which in turn phosphorylate various downstream protein targets.[2] This phosphorylation cascade ultimately leads to the physiological effects of this compound, such as the relaxation of vascular smooth muscle, resulting in vasodilation, and the regulation of ion channels in the kidney, promoting sodium and water excretion.[1][2]
Quantitative Data on this compound's Effects
Clinical studies have demonstrated a clear dose-dependent effect of this compound on cGMP levels and associated physiological parameters.
| Parameter | This compound Dose | Effect | Reference |
| Plasma cGMP | 15 ng/kg/min | Significant increase (P ≤ 0.05 vs. baseline and placebo) | [1] |
| 30 ng/kg/min | Significant increase (P ≤ 0.05 vs. baseline and placebo) | [1] | |
| Urinary cGMP Excretion | 15 ng/kg/min | ~3-fold increase (P < 0.05 vs. baseline) | [1] |
| 30 ng/kg/min | ~3-fold increase (P < 0.05 vs. baseline) | [1] | |
| Pulmonary Capillary Wedge Pressure (PCWP) | 15 ng/kg/min | -10 mmHg decrease at 6 hours (P < 0.05 vs. baseline) | [3] |
| 30 ng/kg/min | -15 mmHg decrease at 6 hours (P < 0.05 vs. baseline) | [3] | |
| Right Atrial Pressure (RAP) | 15 ng/kg/min | Significant decrease | [3] |
| 30 ng/kg/min | Significant decrease | [3] |
Detailed Experimental Protocols
NPR-A Receptor Binding Assay (Radioligand Displacement)
This protocol outlines a method to determine the binding affinity of this compound to the NPR-A receptor.
Materials:
-
Membrane preparations from cells or tissues expressing NPR-A.
-
Radiolabeled natriuretic peptide (e.g., 125I-ANP).
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubate a fixed concentration of radiolabeled natriuretic peptide with the membrane preparation in the binding buffer.
-
Add increasing concentrations of unlabeled this compound to compete for binding to the NPR-A receptor.
-
Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value of this compound, which can then be used to calculate the inhibition constant (Ki).
Particulate Guanylate Cyclase (pGC) Activity Assay
This assay measures the ability of this compound to stimulate the enzymatic activity of pGC.
Materials:
-
Membrane preparations containing NPR-A.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl₂ or MgCl₂, 1 mM GTP, pH 7.5).
-
Phosphocreatine and creatine phosphokinase (GTP regenerating system).
-
Stop solution (e.g., 50 mM sodium acetate, pH 4.0).
-
cGMP standard.
-
cGMP detection kit (e.g., EIA or RIA).
Procedure:
-
Pre-incubate the membrane preparation with varying concentrations of this compound in the assay buffer.
-
Initiate the enzymatic reaction by adding GTP and the GTP regenerating system.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the stop solution and boiling the samples.
-
Centrifuge the samples to pellet the membrane fragments.
-
Measure the amount of cGMP produced in the supernatant using a cGMP immunoassay.
-
Calculate the specific activity of pGC (e.g., in pmol cGMP/min/mg protein) and plot it against the this compound concentration to determine the EC50 value.
cGMP Measurement by Enzyme Immunoassay (EIA)
This protocol describes the quantification of cGMP levels in plasma, urine, or cell lysates.
Materials:
-
Samples (plasma, urine, or cell lysate).
-
cGMP EIA kit (containing cGMP-specific antibody, cGMP-peroxidase conjugate, substrate, and stop solution).
-
96-well microplate pre-coated with a capture antibody.
-
Plate reader.
Procedure:
-
Prepare samples and cGMP standards according to the kit's instructions. Samples may require acetylation for increased sensitivity.
-
Add the standards and samples to the wells of the microplate.
-
Add the cGMP-peroxidase conjugate to each well.
-
Add the cGMP-specific antibody to each well to initiate the competitive binding reaction.
-
Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 2 hours).
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Construct a standard curve and use it to determine the concentration of cGMP in the samples.
Conclusion
This compound's mechanism of action is intrinsically linked to the cGMP signaling pathway. Its ability to selectively activate NPR-A and subsequently increase intracellular cGMP levels underpins its vasodilatory, natriuretic, and diuretic properties. The quantitative data from clinical trials support a clear dose-response relationship. The provided experimental protocols offer a framework for the in-vitro and ex-vivo characterization of this compound and other NPR-A agonists. This technical guide serves as a comprehensive resource for researchers and drug development professionals working to further understand and harness the therapeutic potential of modulating the cGMP pathway.
References
Discovery and synthesis of Ularitide peptide
An In-depth Technical Guide to the Discovery and Synthesis of Ularitide
This technical guide provides a comprehensive overview of the discovery, mechanism of action, chemical synthesis, and clinical development of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in natriuretic peptides and their therapeutic applications.
Discovery and Origin
This compound is the chemically synthesized form of Urodilatin, a naturally occurring human natriuretic peptide.[1][2] Urodilatin was initially discovered in human urine and was identified as a peptide involved in the regulation of sodium and water balance.[3][4] It is produced in the distal tubule cells of the kidneys through the differential processing of pro-atrial natriuretic peptide (pro-ANP).[1][2]
Structurally, Urodilatin is a 32-amino acid peptide. It is distinguished from the 28-amino acid atrial natriuretic peptide (ANP) by the presence of a four-amino-acid extension at the N-terminus.[1] This structural difference is significant as it confers resistance to degradation by certain peptidases. This compound was developed as a therapeutic agent to leverage the vasodilatory, diuretic, and natriuretic properties of endogenous Urodilatin, with a primary focus on treating acute decompensated heart failure (ADHF).[3][5] The German biotechnology company Cardiorentis has been a key institution in advancing the research and clinical development of this compound.[3]
Mechanism of Action and Signaling Pathway
This compound exerts its physiological effects by activating a well-defined signaling cascade common to natriuretic peptides. The process begins with the binding of this compound to the extracellular domain of the natriuretic peptide receptor-A (NPR-A).[1][3][4] This receptor is prominently expressed in various tissues, including the heart, kidneys, and vascular smooth muscle.[1]
The binding event triggers a conformational change in the NPR-A receptor, which in turn activates its intracellular guanylate cyclase domain.[1] This enzyme then catalyzes the conversion of guanosine 5'-triphosphate (GTP) to cyclic guanosine-3',5'-monophosphate (cGMP).[1][4] The accumulation of intracellular cGMP acts as a second messenger, leading to the activation of cGMP-dependent protein kinases (cGK).[1][4]
The downstream effects of cGK activation are tissue-specific and are responsible for the therapeutic actions of this compound:
-
Vasodilation : In vascular smooth muscle cells, the pathway leads to a decrease in intracellular calcium (Ca2+) concentrations, resulting in muscle relaxation and vasodilation. This reduces systemic vascular resistance and blood pressure.[3][4]
-
Natriuresis and Diuresis : In the kidneys, the signaling cascade inhibits sodium reabsorption in the collecting ducts.[4] This promotion of sodium excretion (natriuresis) and the accompanying water excretion (diuresis) helps to reduce fluid overload.[3]
Collectively, these actions reduce both the preload and afterload on the heart, which is beneficial in the management of heart failure.[3]
Chemical Synthesis
This compound is manufactured via chemical synthesis, most commonly using Solid-Phase Peptide Synthesis (SPPS). This methodology allows for the precise, stepwise construction of the 32-amino acid peptide chain. The overall process involves assembling the linear peptide, forming the critical internal disulfide bond, and subsequent purification.
Experimental Protocol for Synthesis
The synthesis of this compound can be accomplished through a fragment-based or a linear SPPS approach. A representative protocol based on established methods is outlined below:[6]
-
Resin Preparation : The synthesis begins with a suitable solid support, such as Wang or 2-Chlorotrityl chloride (2-Cl-CTC) resin. The C-terminal amino acid (Tyrosine) is anchored to this resin.[6]
-
Peptide Chain Elongation : The 32-amino acid sequence is assembled in a C-terminus to N-terminus direction. In each cycle, the protecting group (e.g., Fmoc) on the N-terminus of the growing peptide chain is removed, and the next protected amino acid is coupled using activating agents.
-
Cleavage and Deprotection : Once the full linear peptide sequence is assembled, it is cleaved from the resin support. A cleavage cocktail (e.g., containing trifluoroacetic acid - TFA) is used, which also removes the side-chain protecting groups from the amino acids.[6]
-
Disulfide Bond Formation : The linear peptide contains two cysteine residues at positions 11 and 27. To form the functionally essential disulfide bridge, the linear peptide is subjected to an oxidation reaction. This is typically achieved by dissolving the peptide in a dilute aqueous solution and introducing an oxidizing agent, such as iodine or allowing for air oxidation at a slightly alkaline pH.[6]
-
Purification : The resulting crude peptide containing the cyclized this compound is purified to a high degree. This is accomplished using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
-
Verification : The final purified this compound product is verified for correct identity and purity using analytical techniques such as mass spectrometry (to confirm molecular weight) and analytical HPLC (to confirm purity).
Clinical Development and Quantitative Data
This compound has undergone extensive clinical investigation for the treatment of acute decompensated heart failure (ADHF). The clinical trial program aimed to evaluate its efficacy in improving hemodynamic parameters and clinical outcomes.
Key Clinical Trial Protocol: The TRUE-AHF Study
The pivotal Phase III trial for this compound was the TRial of this compound's Efficacy and safety in patients with Acute Heart Failure (TRUE-AHF).[7]
-
Study Design : A randomized, double-blind, placebo-controlled, multinational trial.[7]
-
Patient Population : The trial enrolled 2,157 patients hospitalized for ADHF with symptoms of dyspnea at rest.[8][9]
-
Intervention : Patients were randomized to receive either a continuous intravenous infusion of this compound (at 15 ng/kg/min) or a matching placebo for 48 hours, in addition to standard therapy.[7]
-
Co-Primary Endpoints :
-
Outcome : The TRUE-AHF trial found that while this compound had a more pronounced effect on acute intravascular decongestion, it was not superior to placebo in improving the co-primary endpoints.[8] An increased incidence of systemic hypotension was observed in the this compound group.[8]
Quantitative Data from Clinical Studies
Data from earlier Phase II studies, such as SIRIUS II, and a subsequent meta-analysis demonstrated this compound's significant impact on hemodynamic parameters.[10][11]
Table 1: Hemodynamic Effects of this compound vs. Placebo at 6 Hours (SIRIUS II Trial)
| Parameter | This compound (7.5 ng/kg/min) | This compound (15 ng/kg/min) | This compound (30 ng/kg/min) | Placebo |
|---|---|---|---|---|
| Change in PCWP (mmHg) | Significant Decrease (p=0.052) | Significant Decrease (p<0.0001) | Significant Decrease (p<0.0001) | No significant change |
| Change in SVR | Not significant | Significant Decrease (p=0.017) | Significant Decrease (p<0.0001) | No significant change |
| Change in Cardiac Index | Not significant | Significant Increase (p=0.017) | Significant Increase (p<0.0001) | No significant change |
PCWP: Pulmonary Capillary Wedge Pressure; SVR: Systemic Vascular Resistance. Data sourced from the SIRIUS II trial results.[10]
Table 2: Meta-Analysis of Hemodynamic Effects at 6 Hours (this compound vs. Placebo)
| Parameter | Hedges' g Effect Size | 95% Confidence Interval | P-value |
|---|---|---|---|
| Pulmonary Artery Wedge Pressure (PAWP) | -0.979 | Not specified | < 0.0001 |
| Right Atrial Pressure (RAP) | -0.797 | Not specified | 0.0274 (vs. other treatments) |
Data from a meta-analysis of randomized controlled trials.[11]
These tables clearly show that this compound produces potent and statistically significant improvements in cardiac filling pressures (PCWP/PAWP, RAP) and vascular resistance, consistent with its mechanism of action. However, these favorable hemodynamic effects did not translate into improved long-term clinical outcomes in the pivotal Phase III trial.[8]
References
- 1. This compound for the treatment of acute decompensated heart failure: from preclinical to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of acute decompensated heart failure: from preclinical to clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. CN112521483A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Efficacy and Safety of this compound for the Treatment of Acute Decompensated Heart Failure - American College of Cardiology [acc.org]
- 9. Cardiorentis' this compound Receives FDA Fast Track Designation for the Treatment of Acute Decompensated Heart Failure [prnewswire.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Randomized double‐blind clinical studies of this compound and other vasoactive substances in acute decompensated heart failure: a systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Properties of Ularitide in Heart Failure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ularitide, a synthetic form of urodilatin, is a natriuretic peptide that has been investigated for the treatment of acute decompensated heart failure (ADHF). It exerts its pharmacological effects through the natriuretic peptide receptor-A (NPR-A), leading to increased intracellular cyclic guanosine monophosphate (cGMP) in target tissues.[1] This results in vasodilation, diuresis, and natriuresis, which are beneficial in the management of fluid overload and elevated cardiac filling pressures characteristic of ADHF.[1][2] Preclinical studies in animal models of heart failure demonstrated favorable hemodynamic and renal effects.[3][4] Subsequently, this compound underwent extensive clinical evaluation in a series of trials, including the Phase II SIRIUS studies and the large-scale Phase III TRUE-AHF trial.[3][5] While early-phase trials showed promising effects on hemodynamic parameters and symptoms, the TRUE-AHF trial did not demonstrate a significant benefit on the primary endpoints of cardiovascular mortality or a hierarchical clinical composite endpoint.[5][6] This guide provides an in-depth overview of the pharmacological properties of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action.
Mechanism of Action
This compound is a 32-amino acid peptide that acts as an agonist for the natriuretic peptide receptor-A (NPR-A).[1] Binding of this compound to NPR-A activates the intracellular guanylate cyclase domain of the receptor, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][7] The elevation of intracellular cGMP activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets in vascular smooth muscle cells, renal tubules, and other tissues.[1] The key pharmacological effects of this compound stemming from this signaling cascade include:
-
Vasodilation: cGMP-mediated signaling in vascular smooth muscle cells leads to relaxation, resulting in arterial and venous dilation. This reduces both cardiac preload and afterload.[1][2]
-
Diuresis and Natriuresis: In the kidneys, this compound promotes the excretion of sodium and water by inhibiting sodium reabsorption in the collecting duct.[2][7]
-
Neurohormonal Modulation: this compound has been shown to inhibit the renin-angiotensin-aldosterone system (RAAS), contributing to its beneficial effects in heart failure.[1]
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Preclinical Pharmacology
The preclinical efficacy of this compound was evaluated in various animal models of heart failure.
Rat Model of Heart Failure
-
Experimental Protocol:
-
Animal Model: Heart failure was induced in male Wistar rats by creating an aortocaval fistula, which leads to chronic volume overload and subsequent cardiac hypertrophy and failure.[1][2] Sham-operated rats served as controls.
-
Drug Administration: this compound was administered as an intravenous infusion at incremental doses.[1]
-
Hemodynamic and Renal Monitoring: Parameters such as mean arterial pressure (MAP), glomerular filtration rate (GFR), urinary flow, and sodium excretion were measured.[1]
-
-
Key Findings:
Dog Model of Heart Failure
-
Experimental Protocol:
-
Animal Model: Conscious female dogs with surgically induced chronic aortocaval fistula (high-output heart failure model) were used.[3] In some experiments, anesthetized male dogs with overt congestive heart failure were studied.[3]
-
Drug Administration: this compound was administered as a continuous intravenous infusion.[3]
-
Hemodynamic and Renal Monitoring: Cardiac filling pressures (right atrial pressure - RAP, pulmonary artery pressure - PAP, pulmonary capillary wedge pressure - PCWP), cardiac output, urinary flow, and sodium excretion were monitored.[3]
-
-
Key Findings:
-
In conscious dogs with high-output heart failure, this compound significantly increased urine volume and sodium excretion.[3]
-
In anesthetized dogs with overt heart failure, this compound infusion led to significant decreases in RAP, PAP, and PCWP, while cardiac output remained unchanged.[3]
-
This compound demonstrated more potent renal effects compared to atrial natriuretic peptide (ANP).[3]
-
Clinical Pharmacology
This compound has been evaluated in several clinical trials in patients with decompensated heart failure.
Phase II Clinical Trials (SIRIUS I & SIRIUS II)
-
Experimental Protocol:
-
Study Design: The SIRIUS studies were randomized, double-blind, placebo-controlled trials.[3][7]
-
Patient Population: Patients with symptomatic, decompensated chronic heart failure requiring hospitalization were enrolled.[3][7]
-
Intervention: Patients received a 24-hour continuous intravenous infusion of this compound at various doses (7.5, 15, or 30 ng/kg/min) or placebo, in addition to standard therapy.[3][7]
-
Hemodynamic Monitoring: Hemodynamic parameters, including PCWP, were measured using a pulmonary artery catheter.[8]
-
Biomarker Analysis: Plasma concentrations of N-terminal pro-B-type natriuretic peptide (NT-proBNP) and cGMP were assessed.
-
Clinical Endpoints: Dyspnea was assessed using a patient-reported scale.[7]
-
Experimental Workflow for SIRIUS II Trial
Caption: Workflow of the SIRIUS II clinical trial.
Phase III Clinical Trial (TRUE-AHF)
-
Experimental Protocol:
-
Study Design: The TRUE-AHF (Trial of this compound Efficacy and Safety in Acute Heart Failure) was a large, multicenter, randomized, double-blind, placebo-controlled trial.[5][9]
-
Patient Population: The study enrolled patients with ADHF who presented to the hospital with dyspnea at rest.[10]
-
Intervention: Patients received a 48-hour continuous intravenous infusion of this compound (15 ng/kg/min) or placebo, in addition to standard therapy.[5][9]
-
Primary Endpoints: The trial had two co-primary endpoints: 1) a hierarchical clinical composite endpoint assessing the patient's clinical course during the first 48 hours, and 2) cardiovascular mortality during long-term follow-up.[5][11]
-
Biomarker Analysis: Changes in NT-proBNP and cardiac troponin T levels were measured.[5][6]
-
Quantitative Data Summary
Table 1: Hemodynamic Effects of this compound in Patients with Decompensated Heart Failure (SIRIUS II Trial)
| Parameter | Placebo (n=53) | This compound 7.5 ng/kg/min (n=60) | This compound 15 ng/kg/min (n=53) | This compound 30 ng/kg/min (n=55) |
| Change in PCWP (mmHg) at 6h | - | ↓ (P=0.052 vs Placebo) | ↓ (P=0.000004 vs Placebo) | ↓ (P=0.000002 vs Placebo) |
| Change in Systemic Vascular Resistance | - | - | ↓ (P=0.017 vs Placebo) | ↓ (P=0.00002 vs Placebo) |
| Change in Cardiac Index | - | - | ↑ (P=0.017 vs Placebo) | ↑ (P=0.00002 vs Placebo) |
Data from Mitrovic et al., 2006[12]
Table 2: Renal and Neurohormonal Effects of this compound
| Parameter | Study | Dose | Effect |
| Blood Urea Nitrogen (BUN) | SIRIUS II | 15 ng/kg/min | Reduced at 24h (P < .05 vs Placebo)[13] |
| Serum Creatinine | SIRIUS II | Up to 30 ng/kg/min | No significant change[12][13] |
| NT-proBNP | SIRIUS I | 15 & 30 ng/kg/min | Decreased by 40% and 45% at 24h |
| Plasma Aldosterone | Phase IIa | 15 ng/kg/min | Decreased by 40% at 6h (P = 0.05)[14] |
| Plasma Endothelin-1 | Phase IIa | All doses | Decreased by ~15% at 26h[1] |
Safety and Tolerability
The most frequently reported adverse event associated with this compound infusion in clinical trials was a dose-dependent decrease in blood pressure and hypotension.[3][12] In the SIRIUS II trial, hypotension was the most common drug-related adverse event.[12] The TRUE-AHF trial also reported a greater reduction in systolic blood pressure in the this compound group compared to placebo.[6] Importantly, this compound did not appear to have deleterious effects on renal function in short-term studies and did not significantly alter cardiac troponin T levels in the TRUE-AHF trial, suggesting a lack of direct myocardial injury.[6][12][13]
Conclusion
This compound is a natriuretic peptide with potent vasodilatory, diuretic, and natriuretic properties mediated through the NPR-A/cGMP signaling pathway. Preclinical studies and early-phase clinical trials in patients with decompensated heart failure demonstrated promising beneficial effects on hemodynamics, renal function, and symptoms. However, the pivotal Phase III TRUE-AHF trial, despite confirming the physiological effects of this compound, did not show a significant improvement in long-term cardiovascular mortality or short-term clinical status. These findings highlight the challenge of translating favorable physiological effects into improved clinical outcomes in the complex setting of acute heart failure. Further research may be needed to identify specific patient populations who might benefit from this compound therapy or to explore alternative dosing strategies.
Logical Relationship of this compound's Pharmacological Profile
Caption: Relationship between this compound's development stages and outcomes.
References
- 1. Frontiers | A review on experimental surgical models and anesthetic protocols of heart failure in rats [frontiersin.org]
- 2. Aortocaval Fistula in Rat: A Unique Model of Volume-Overload Congestive Heart Failure and Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of acute decompensated heart failure: from preclinical to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of this compound on Cardiovascular Mortality in Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jwatch.org [jwatch.org]
- 7. SIRIUS II: Safety and Efficacy of an Intravenous Placebo-Controlled Randomized Infusion of this compound in a Prospective Double-blind Study in Patients With Symptomatic, Decompensated Chronic Heart Fail [medscape.com]
- 8. Randomized double‐blind clinical studies of this compound and other vasoactive substances in acute decompensated heart failure: a systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Remote Hemodynamic Monitoring of Pulmonary Artery Pressures in Patients With Chronic Heart Failure - American College of Cardiology [acc.org]
- 10. Efficacy and Safety of this compound for the Treatment of Acute Decompensated Heart Failure - American College of Cardiology [acc.org]
- 11. Rationale for and design of the TRUE-AHF trial: the effects of this compound on the short-term clinical course and long-term mortality of patients with acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hra.nhs.uk [hra.nhs.uk]
- 13. ahajournals.org [ahajournals.org]
- 14. researchgate.net [researchgate.net]
Ularitide: A Technical Guide on its Role in Sodium and Water Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ularitide is the chemically synthesized form of urodilatin, a natriuretic peptide endogenous to humans.[1] Urodilatin is produced in the distal renal tubule cells via differential processing of the same prohormone that yields the atrial natriuretic peptide (ANP).[1][2] Unlike ANP, which functions as a circulating hormone, urodilatin is secreted into the urine and acts locally as a paracrine regulator of sodium and water reabsorption in the collecting duct.[3][4] This localized renal action positions urodilatin, and by extension this compound, as a key physiological regulator of sodium and water homeostasis.[1][3]
This technical guide provides an in-depth review of this compound's mechanism of action, a summary of quantitative data from key preclinical and clinical studies, and detailed experimental protocols relevant to its study.
Mechanism of Action and Signaling Pathway
This compound exerts its physiological effects by activating the natriuretic peptide receptor-A (NPR-A).[2][5] This receptor is a membrane-bound particulate guanylate cyclase (pGC) found in target tissues, including the kidney, vascular smooth muscle, and heart.[2]
The signaling cascade is initiated as follows:
-
Receptor Binding: this compound binds to the extracellular domain of NPR-A.[2]
-
Guanylate Cyclase Activation: This binding activates the intracellular guanylate cyclase domain of the receptor.[2][6]
-
cGMP Production: Activated pGC catalyzes the conversion of guanosine 5'-triphosphate (GTP) to cyclic guanosine-3',5'-monophosphate (cGMP).[5][6]
-
Downstream Effects: The resulting increase in intracellular cGMP concentration mediates the final physiological responses through several effector proteins, including cGMP-dependent protein kinases (cGK), cGMP-regulated phosphodiesterases (PDEs), and cyclic nucleotide-gated ion channels.[2][7]
The primary physiological outcomes of this pathway include:
-
Natriuresis and Diuresis: In the renal collecting duct, elevated cGMP inhibits sodium reabsorption through amiloride-sensitive channels, leading to increased sodium and water excretion.[6][8]
-
Vasodilation: In vascular smooth muscle cells, cGMP activation leads to a decrease in intracellular calcium concentration, resulting in vasorelaxation, reduced systemic vascular resistance, and a decrease in blood pressure.[5][6]
-
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): this compound has been shown to suppress the RAAS, contributing to its natriuretic and vasodilatory effects.[2][7]
Quantitative Data from Clinical and Preclinical Studies
The effects of this compound have been quantified in several key studies. The following tables summarize these findings.
Table 1: Hemodynamic Effects of this compound in Patients with Decompensated Heart Failure (SIRIUS II Trial)
Data represents change from baseline at 6 hours of continuous infusion.
| Parameter | Placebo (n=53) | 7.5 ng/kg/min (n=60) | 15 ng/kg/min (n=53) | 30 ng/kg/min (n=55) |
| Pulmonary Capillary Wedge Pressure (PCWP), mmHg | -4 | -10 | -11 | -12 |
| P-value vs. Placebo | - | <0.05 | <0.01 | <0.01 |
| Cardiac Index (CI), L/min/m² | +0.1 | +0.2 | +0.4 | +0.5 |
| P-value vs. Placebo | - | NS | <0.05 | <0.01 |
| Systemic Vascular Resistance (SVR), dyn·s·cm⁻⁵ | -110 | -250 | -450 | -550 |
| P-value vs. Placebo | - | NS | <0.01 | <0.01 |
| Systolic Blood Pressure (SBP), mmHg | -3 | -8 | -12 | -18 |
| P-value vs. Placebo | - | NS | <0.01 | <0.01 |
Source: Data compiled from the SIRIUS II trial results.[9][10][11]
Table 2: Renal and Neurohormonal Effects of this compound in Clinical Studies
| Parameter | Study/Dose | Result | P-value |
| Total Urine Volume (10h) | Stable HF / 15 ng/kg/min | 795 ± 305 mL (this compound) vs. 475 ± 35 mL (Placebo) | NS |
| Total Sodium Excretion (10h) | Stable HF / 15 ng/kg/min | 77.3 ± 37.0 mmol (this compound) vs. 41.8 ± 9.6 mmol (Placebo) | NS |
| Plasma Aldosterone | SIRIUS I / 15 ng/kg/min | ~40% decrease at 6h | 0.05 |
| Plasma Endothelin-1 | SIRIUS I / All doses | ~15% decrease at 26h | <0.05 |
| NT-proBNP | SIRIUS I / 15-30 ng/kg/min | 40-45% decrease from baseline at 24h | - |
| Urinary cGMP Excretion | AHF / 4 µg/kg bolus | ~3-fold increase vs. baseline | <0.05 |
Source: Data compiled from various Phase I and II studies.[2]
Table 3: Key Outcomes of the TRUE-AHF Phase III Trial
This trial compared a 48-hour infusion of this compound (15 ng/kg/min) with placebo in 2,157 patients with acute heart failure.[12][13]
| Endpoint | This compound Group (n=1069) | Placebo Group (n=1088) | Hazard Ratio (96% CI) / P-value |
| Cardiovascular Death (Median 15-month follow-up) | 236 (21.7%) | 225 (21.0%) | 1.03 (0.85 to 1.25); P=0.75 |
| Hierarchical Clinical Composite Endpoint (48h) | No significant difference | No significant difference | P=NS |
| Change in Systolic Blood Pressure | Greater reduction | Less reduction | P<0.001 |
| Change in NT-proBNP | Greater reduction | Less reduction | P<0.001 |
| Symptomatic Hypotension | 22.4% | 10.1% | P<0.001 |
Source: Data from the TRUE-AHF trial publication.[12][13][14]
Experimental Protocols
Clinical Trial Protocol: The SIRIUS II Study
The "Safety and Efficacy of an Intravenous Placebo-controlled Randomized Infusion of this compound in a Prospective Double-blind Study" (SIRIUS II) was a crucial Phase IIb trial.[2]
-
Objective: To assess the hemodynamic and clinical effects, and safety of a 24-hour continuous infusion of this compound in patients with acute decompensated heart failure (ADHF).[10]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[10]
-
Patient Population: 221 patients hospitalized for ADHF with dyspnea at rest, a pulmonary capillary wedge pressure (PCWP) ≥ 18 mmHg, and a cardiac index (CI) ≤ 2.5 L/min/m². Key exclusion criteria included systolic blood pressure (SBP) < 90 mmHg and serum creatinine > 2.5 mg/dL.[2][15]
-
Intervention: Patients were randomized 1:1:1:1 to receive a 24-hour intravenous infusion of placebo or this compound at one of three doses: 7.5, 15, or 30 ng/kg/min, in addition to standard therapy.[10]
-
Methodologies for Data Collection:
-
Hemodynamic Monitoring: A 7F Swan-Ganz thermodilution catheter was used for right-sided heart catheterization to measure PCWP, right atrial pressure (RAP), and cardiac output (CO) at baseline and at specified time points (30 min, 1, 2, 4, 6, 8, and 24 hours) during the infusion.[16] Systemic vascular resistance (SVR) and CI were calculated using standard formulas.[16]
-
Clinical Assessment: Dyspnea was self-assessed by patients at 6 and 24 hours using a 7-point Likert scale.[2]
-
Safety Monitoring: Adverse events, vital signs, and serum creatinine were monitored through day 3. Mortality was tracked for 30 days.[10]
-
-
Statistical Analysis: The primary endpoints were the change from baseline in PCWP and the patient's dyspnea score at 6 hours. Analysis of variance (ANOVA) was used to compare changes between the four treatment groups.[10]
Preclinical Protocol: this compound in a Canine Model of Heart Failure
-
Objective: To determine the hemodynamic and renal effects of this compound in a large animal model of chronic heart failure (CHF).[17]
-
Animal Model: Conscious female dogs with low-output CHF induced by rapid ventricular pacing.
-
Intervention: An incrementally increasing 30-minute infusion of this compound (doses ranging from 3.2 to 195 pmol/kg/min) was administered, followed by saline infusions.[17]
-
Methodologies for Data Collection:
-
Hemodynamic Monitoring: Catheters were surgically implanted to continuously measure mean arterial pressure (MAP), cardiac output (CO), stroke volume, peripheral vascular resistance, right atrial pressure (RAP), and pulmonary artery pressure (PAP).
-
Renal Function Assessment: Urine was collected via an implanted bladder catheter to measure urinary flow rate and sodium excretion. Blood samples were collected to measure plasma hormone levels.[17]
-
-
Key Findings: this compound produced minimal effects on MAP and CO but significantly reduced RAP and PAP. It also led to a significant increase in urinary flow and sodium excretion (P < 0.05 vs. controls), demonstrating potent renal effects with modest systemic vasodilation in this model.[7][17]
Protocol for Assessing Natriuresis
The measurement of urinary sodium excretion is fundamental to evaluating the effect of this compound.
-
Gold Standard Method: 24-Hour Urine Collection:
-
The patient begins the collection by emptying their bladder, discarding this first void. The time is recorded.
-
All subsequent urine for the next 24 hours is collected in a designated container.
-
At the 24-hour mark, the patient voids one last time and adds it to the collection.
-
The total volume of the collected urine is measured.
-
A well-mixed aliquot is sent to the laboratory for sodium concentration analysis.
-
Total 24-hour sodium excretion is calculated: Sodium Excretion (mmol/day) = Urinary Sodium Conc. (mmol/L) × Total Urine Volume (L/day).[18]
-
-
Alternative Method: Spot Urine Sodium:
-
A single "spot" urine sample is collected at a specific time point (e.g., 2 hours post-diuretic or this compound administration).
-
The sodium concentration of this sample is measured.
-
This method provides a rapid assessment of the immediate natriuretic response but is less precise than a 24-hour collection for total sodium balance.[19] Various formulas (e.g., Kawasaki, INTERSALT) can be used to estimate 24-hour excretion from spot samples, but their accuracy can vary.[18][20]
-
Conclusion
This compound is a potent natriuretic peptide that plays a significant role in sodium and water homeostasis through a well-defined cGMP-mediated signaling pathway.[1][2] Preclinical and Phase II clinical studies consistently demonstrated its ability to produce favorable physiological effects, including robust natriuresis, diuresis, and vasodilation, leading to reduced cardiac filling pressures and improved hemodynamics.[10][17] However, the large-scale Phase III TRUE-AHF trial found that these beneficial short-term physiological effects did not translate into a reduction in long-term cardiovascular mortality or an improvement in a clinical composite endpoint for patients with acute heart failure.[12][13] For drug development professionals, this highlights a critical disconnect between surrogate hemodynamic endpoints and long-term clinical outcomes, a challenge that persists in the development of therapies for acute heart failure. Future research may explore different dosing strategies, patient populations, or combination therapies to harness the potent renal and vascular effects of this compound effectively.
References
- 1. This compound for the treatment of acute decompensated heart failure: from preclinical to clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of acute decompensated heart failure: from preclinical to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of the renal natriuretic peptide urodilatin in body fluid regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The renal urodilatin system: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Renal actions of atrial natriuretic peptide: regulation of collecting duct sodium and water transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medscape.com [medscape.com]
- 10. Haemodynamic and clinical effects of this compound in decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SIRIUS 2: this compound improves hemodynamics, lessens dyspnea in acute HF [medscape.com]
- 12. Effect of this compound on Cardiovascular Mortality in Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of this compound for the Treatment of Acute Decompensated Heart Failure - American College of Cardiology [acc.org]
- 14. Effect of this compound on Cardiovascular Mortality in Acute Heart Failure. [sonar.ch]
- 15. medscape.com [medscape.com]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Validation of 4 Estimating Methods to Evaluate 24-h Urinary Sodium Excretion: Summer and Winter Seasons for College Students in China - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
Investigating the physiological effects of Ularitide infusion
An In-depth Technical Guide to the Physiological Effects of Ularitide Infusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is the synthetic form of urodilatin, a natriuretic peptide discovered in human urine and produced by the differential processing of pro-atrial natriuretic peptide in the distal renal tubule cells.[1][2] As a member of the natriuretic peptide family, it plays a crucial role in sodium and water homeostasis.[1][3] Its pharmacological properties, which include vasodilation, diuresis, and natriuresis, have made it a candidate for the treatment of acute decompensated heart failure (ADHF).[4][5] This document provides a comprehensive overview of the physiological effects of this compound infusion, detailing its mechanism of action, experimental protocols from key clinical trials, and quantitative data on its hemodynamic, renal, and neurohormonal impact.
Mechanism of Action
This compound exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A), which is expressed in various tissues including the heart, kidneys, and vascular smooth muscle.[6][7] This binding activates the intracellular particulate guanylate cyclase (pGC) domain of the receptor.[7] The activated pGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4][7] The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinases, which mediate the downstream physiological responses: vasorelaxation of smooth muscle cells, and inhibition of sodium reabsorption in the distal tubules, leading to vasodilation, natriuresis, and diuresis.[1][3][7]
Experimental Protocols
The physiological effects of this compound have been investigated in several key clinical trials, most notably the Phase II SIRIUS studies and the pivotal Phase III TRUE-AHF trial.[2][6] The methodologies employed in these trials provide a robust framework for understanding its clinical pharmacology.
3.1 Study Design: Most studies were randomized, double-blind, and placebo-controlled.[8][9] Patients were typically enrolled for acute decompensated heart failure (ADHF) requiring hospitalization and hemodynamic monitoring.[6]
3.2 Patient Population (Inclusion Criteria from TRUE-AHF Trial):
-
Age: 18-85 years.[10]
-
Unplanned hospitalization for ADHF with dyspnea at rest.[10]
-
Elevated natriuretic peptides (BNP >500 pg/ml or NT-proBNP >2000 pg/ml).[10]
-
Systolic blood pressure (SBP) ≥116 mm Hg and ≤180 mm Hg.[10]
-
Initiation of study drug within 12 hours of initial clinical assessment.[10]
3.3 Dosing and Administration: this compound was administered as a continuous intravenous (IV) infusion.
-
Phase II Trials: Ascending doses were often used, commonly 7.5, 15, or 30 ng/kg/min for 24 hours.[8][9]
-
TRUE-AHF (Phase III) Trial: A constant infusion of 15 ng/kg/min for 48 hours was administered in addition to standard care.[2][11]
3.4 Measurements and Endpoints:
-
Hemodynamic Monitoring: Key parameters such as Pulmonary Capillary Wedge Pressure (PCWP), Right Atrial Pressure (RAP), SBP, and Cardiac Index (CI) were measured at baseline and at regular intervals (e.g., 3, 6, and 24 hours) during the infusion.[6][8]
-
Biomarkers: Blood and urine samples were collected to measure levels of NT-proBNP, plasma and urinary cGMP, serum creatinine, and cardiac troponins.[2][7][11]
-
Clinical Assessment: Patient-reported dyspnea was assessed using scoring systems.[8]
Quantitative Physiological Effects
This compound infusion results in significant, dose-dependent changes across multiple physiological systems.
4.1 Hemodynamic Effects this compound is a potent vasodilator, leading to reductions in both cardiac preload and afterload.[4] These effects are typically observed within hours of infusion initiation.[6]
Table 1: Summary of Hemodynamic Effects of this compound Infusion
| Parameter | Dose (ng/kg/min) | Time Point | Observation | Citation(s) |
|---|---|---|---|---|
| Pulmonary Capillary Wedge Pressure (PCWP) | 15 | 6 hours | -10 mmHg decrease from baseline | [7][9] |
| 30 | 6 hours | -15 mmHg decrease from baseline | [7][9] | |
| 7.5, 15, 30 | 6 hours | Significant decrease vs. placebo | [8] | |
| Right Atrial Pressure (RAP) | 15, 30 | 6 hours | Significant decrease from baseline | [9] |
| All doses | 6 hours | Significant decrease vs. placebo | [6] | |
| Systemic Vascular Resistance (SVR) | 15, 30 | 24 hours | Significant decrease vs. placebo | [8] |
| Cardiac Index (CI) | 15, 30 | 24 hours | Significant increase vs. placebo | [8] |
| Systolic Blood Pressure (SBP) | 7.5, 15, 30 | 24 hours | Dose-dependent decrease | [7][8] |
| | 15 | 48 hours | Greater reduction than placebo |[11][12] |
4.2 Renal and Neurohormonal Effects The drug's action on the kidneys and its influence on neurohormonal systems are central to its therapeutic rationale. This compound promotes natriuresis and diuresis and modulates key biomarkers associated with heart failure.[1][5]
Table 2: Summary of Renal and Neurohormonal Effects of this compound Infusion
| Parameter | Dose (ng/kg/min) | Time Point | Observation | Citation(s) |
|---|---|---|---|---|
| NT-proBNP | 15 | 24 hours | ~40% decrease from baseline | [7][9] |
| 30 | 24 hours | ~45% decrease from baseline | [7][9] | |
| 15 | 48 hours | Greater reduction than placebo | [11][12] | |
| Plasma cGMP | 15, 30 | 1-12 hours | Significant increase vs. placebo | [7][9] |
| Urinary cGMP Excretion | 15 | 10 hours | ~3-fold increase from baseline | [2][13] |
| Urinary Flow | ≥ 1.5 µg/kg* | - | Significant, dose-dependent increase | [2] |
| Sodium Excretion | ≥ 1.5 µg/kg* | - | Significant, dose-dependent increase | [2] |
| Plasma Aldosterone | 15 | 6 hours | ~40% decrease | [7] |
| Serum Creatinine | 7.5, 15, 30 | 72 hours | No significant change vs. placebo |[8] |
*Note: Data from an early dose-finding study presented in µg/kg.
Clinical Outcomes and Safety Profile
Despite the favorable physiological effects demonstrated in Phase II trials, the large-scale TRUE-AHF Phase III trial did not meet its primary endpoints. The study found that a 48-hour infusion of this compound did not result in a significant reduction in the composite clinical endpoint or in long-term cardiovascular mortality compared to placebo.[10][11][12]
The most frequently reported drug-related adverse event associated with this compound infusion is a dose-dependent decrease in blood pressure and hypotension.[8][11] However, the infusion did not appear to cause short-term myocardial damage, as cardiac troponin levels were unaffected, nor did it significantly worsen renal function in major trials.[8][11]
Conclusion
This compound infusion produces potent and rapid physiological effects, including significant reductions in cardiac filling pressures (PCWP, RAP), decreased systemic vascular resistance, and favorable modulation of neurohormonal biomarkers such as NT-proBNP.[6][7][8] Its mechanism, mediated by the NPR-A/cGMP pathway, effectively induces vasodilation and natriuresis.[1][4] While these effects address key pathophysiological aspects of acute decompensated heart failure, they did not translate into improved long-term clinical outcomes in a pivotal Phase III trial.[11] For drug development professionals and researchers, this compound serves as a critical case study, highlighting the challenge of translating potent physiological modifications into tangible, long-term clinical benefits for complex conditions like ADHF.
References
- 1. This compound for the treatment of acute decompensated heart failure: from preclinical to clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound: a natriuretic peptide candidate for the treatment of acutely decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized double‐blind clinical studies of this compound and other vasoactive substances in acute decompensated heart failure: a systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for the treatment of acute decompensated heart failure: from preclinical to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Effects of the renal natriuretic peptide urodilatin (this compound) in patients with decompensated chronic heart failure: a double-blind, placebo-controlled, ascending-dose trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of this compound for the Treatment of Acute Decompensated Heart Failure - American College of Cardiology [acc.org]
- 11. Effect of this compound on Cardiovascular Mortality in Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Preclinical Profile of Ularitide: A Technical Guide to its Vasodilatory Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ularitide, a synthetic form of urodilatin, is a natriuretic peptide that has been investigated for its therapeutic potential, particularly in the context of acute decompensated heart failure. A key pharmacological action of this compound is its ability to induce vasodilation, thereby reducing cardiac preload and afterload. This technical guide provides an in-depth overview of the preclinical studies that have elucidated the vasodilatory effects of this compound, focusing on its mechanism of action, quantitative effects in animal models, and the experimental protocols used in these investigations.
Mechanism of Action: The cGMP Signaling Pathway
This compound exerts its vasodilatory effects by activating the natriuretic peptide receptor-A (NPR-A). This receptor is a transmembrane protein with an extracellular ligand-binding domain and an intracellular domain that possesses particulate guanylate cyclase (pGC) activity.[1][2] The binding of this compound to NPR-A triggers a conformational change that activates the pGC, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2]
The elevation of intracellular cGMP in vascular smooth muscle cells is the central event in this compound-induced vasodilation.[1][3] cGMP acts as a second messenger, activating cGMP-dependent protein kinase G (PKG).[1] PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile machinery to calcium. The net effect is the relaxation of vascular smooth muscle, resulting in vasodilation.[3]
In Vitro Vasodilatory Effects
In Vivo Hemodynamic Effects in Preclinical Models
The vasodilatory action of this compound has been demonstrated in several preclinical animal models of cardiovascular disease. These studies provide valuable quantitative data on the hemodynamic effects of this compound in a systemic context.
Rat Model of Heart Failure (Aortocaval Fistula)
A commonly used preclinical model to investigate the effects of vasodilators in the context of heart failure is the rat with a surgically created aortocaval fistula. This model mimics a state of chronic volume overload and neurohormonal activation.
Experimental Protocol: The aortocaval fistula is created in rats by surgically connecting the abdominal aorta and vena cava.[4] This procedure leads to a significant left-to-right shunt, resulting in increased venous return, cardiac hypertrophy, and the development of heart failure. Following a recovery period to allow for the development of a stable heart failure state, animals are instrumented for hemodynamic monitoring. This compound or placebo is then administered, typically via intravenous infusion, and key cardiovascular parameters are recorded.
References
- 1. Discrimination between phenylephrine-triggered contractile events by atrial natriuretic factor in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of relaxation responses to vasorelaxants in isolated rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. Effects of atrial natriuretic factor (ANF) on phenylephrine-triggered intra- and extracellular calcium dependent contraction in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Ularitide Infusion Protocol for Animal Models of Heart Failure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ularitide, a synthetic form of urodilatin, is a natriuretic peptide with potent vasodilating, diuretic, and natriuretic effects.[1] These properties make it a subject of significant interest in the research and development of therapies for heart failure. This document provides detailed application notes and protocols for the infusion of this compound in established animal models of heart failure, specifically the aortocaval fistula model in rats and the rapid ventricular pacing model in dogs. These protocols are intended to guide researchers in preclinical studies evaluating the efficacy and mechanism of action of this compound.
Signaling Pathway of this compound
This compound exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A). This binding activates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] The subsequent increase in intracellular cGMP concentration mediates the downstream effects of this compound, including vasodilation, diuresis, and natriuresis.
Experimental Protocols
I. Rat Model of Heart Failure: Aortocaval Fistula
This protocol describes the induction of a high-output heart failure model in rats through the creation of an aortocaval fistula (ACF).
A. Surgical Procedure for Aortocaval Fistula Creation
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Preparation: Shave and disinfect the abdominal area. Make a midline laparotomy incision to expose the abdominal aorta and inferior vena cava.
-
Vessel Occlusion: Gently dissect the aorta and vena cava from the surrounding connective tissue caudal to the renal arteries. Temporarily occlude both vessels.
-
Fistula Creation: Using a sterile 18-gauge needle, puncture the ventral wall of the abdominal aorta and advance it through the medial wall into the inferior vena cava to create a fistula.
-
Closure: Withdraw the needle and immediately apply a drop of cyanoacrylate adhesive to the aortic puncture site to seal it. Remove the vessel occlusions and confirm the presence of the fistula by observing the mixing of arterial and venous blood.
-
Suturing: Close the abdominal muscle and skin layers with appropriate sutures.
-
Post-operative Care: Administer analgesics as required and monitor the animal for recovery. The signs of heart failure typically develop over several weeks.
B. This compound Infusion Protocol for Rats
-
Catheter Implantation: For conscious, freely moving animal studies, implant a catheter into the jugular or femoral vein for intravenous infusion. Allow the animal to recover from surgery.
-
This compound Solution Preparation:
-
This compound is typically supplied as a lyophilized powder.
-
Reconstitute the powder with sterile 0.9% saline to a desired stock concentration.
-
Further dilute the stock solution with 0.9% saline to achieve the final infusion concentration.
-
-
Infusion:
-
Connect the venous catheter to an infusion pump.
-
Administer a continuous intravenous infusion of this compound at the desired dose. Doses in rat studies have ranged from 0.75 to 12 µg/kg as incremental infusions.
-
A saline infusion should be administered to the control group.
-
-
Hemodynamic and Renal Function Monitoring:
-
Monitor hemodynamic parameters such as mean arterial pressure (MAP) and heart rate (HR) continuously using telemetry or other suitable methods.
-
Collect urine samples to measure urine flow, glomerular filtration rate (GFR), and sodium excretion.
-
II. Dog Model of Heart Failure: Rapid Ventricular Pacing
This protocol details the creation of a dilated cardiomyopathy and heart failure model in dogs using chronic rapid ventricular pacing.
A. Surgical Procedure for Pacemaker Implantation
-
Anesthesia and Preparation: Anesthetize the dog and prepare a sterile surgical field over the right jugular vein.
-
Lead Placement: Under fluoroscopic guidance, insert a pacing lead into the right jugular vein and advance it to the apex of the right ventricle.
-
Pacemaker Implantation: Create a subcutaneous pocket in the neck region and connect the pacing lead to a pacemaker.
-
Closure and Recovery: Close the incisions and allow the dog to recover fully from the surgery.
B. Induction of Heart Failure
-
After a recovery period, program the pacemaker to pace the right ventricle at a high rate (e.g., 240 beats per minute).
-
Continue pacing for several weeks (typically 3-4 weeks) until signs of heart failure, such as lethargy, ascites, and reduced cardiac function (assessed by echocardiography), are evident.
C. This compound Infusion Protocol for Dogs
-
Catheterization: For infusion and hemodynamic monitoring, place appropriate catheters (e.g., in the femoral artery and vein, and a Swan-Ganz catheter for pulmonary artery pressures). This can be done acutely under anesthesia or chronically for conscious studies.
-
This compound Solution Preparation: Prepare the this compound infusion solution as described for the rat model, using sterile 0.9% saline for reconstitution and dilution.
-
Infusion:
-
Administer a continuous intravenous infusion of this compound. Doses used in dog models of heart failure have included 2 pmol/kg/min (approximately 7 ng/kg/min) and incrementally increasing infusions from 3.2 to 195 pmol/kg/min (approximately 11–683 ng/kg/min).
-
A control group should receive a saline infusion.
-
-
Hemodynamic Monitoring:
-
Continuously monitor parameters such as mean arterial pressure (MAP), right atrial pressure (RAP), pulmonary artery pressure (PAP), pulmonary capillary wedge pressure (PCWP), and cardiac output.
-
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound infusion in animal models of heart failure.
Table 1: Effects of this compound Infusion in Rats with Aortocaval Fistula-Induced Heart Failure
| Parameter | Baseline | This compound Dose | Change from Baseline |
| Urinary Flow | 7 ± 1 µL/min | 1.5 - 12 µg/kg | Increased to 25 ± 4 µL/min |
| Glomerular Filtration Rate (GFR) | 1.7 ± 0.1 mL/min | 1.5 - 12 µg/kg | Increased to 2.6 ± 0.1 mL/min |
| Sodium Excretion | 0.4 ± 0.1 µmol/min | 1.5 - 12 µg/kg | Increased to 1.9 ± 0.4 µmol/min |
| Mean Arterial Pressure (MAP) | 114 ± 5 mmHg | 6 and 12 µg/kg | Decreased to 96 ± 7 mmHg and 94 ± 4 mmHg, respectively |
Table 2: Effects of this compound Infusion in Dogs with Heart Failure
| Parameter | This compound Dose | Effect |
| Right Atrial Pressure (RAP) | 2 pmol/kg/min (~7 ng/kg/min) | Significant decrease |
| Pulmonary Artery Pressure (PAP) | 2 pmol/kg/min (~7 ng/kg/min) | Significant decrease |
| Pulmonary Capillary Wedge Pressure (PCWP) | 2 pmol/kg/min (~7 ng/kg/min) | Significant decrease |
| Cardiac Output | 2 pmol/kg/min (~7 ng/kg/min) | No significant change |
| Urine Volume | 5-10 pmol/kg/min (~17.5-35 ng/kg/min) | Significant increase |
| Sodium Excretion | 5-10 pmol/kg/min (~17.5-35 ng/kg/min) | Significant increase |
| Mean Arterial Pressure (MAP) | 3.2–195 pmol/kg/min (~11–683 ng/kg/min) | No significant effect |
Conclusion
These application notes and protocols provide a comprehensive guide for investigating the effects of this compound in preclinical models of heart failure. The detailed methodologies for inducing heart failure in rats and dogs, along with the specific infusion and monitoring protocols, will facilitate standardized and reproducible research. The summarized quantitative data and the signaling pathway diagram offer a clear overview of this compound's mechanism and its physiological impact, supporting its further investigation as a potential therapeutic agent for heart failure.
References
Application Notes and Protocols for In Vitro Cell-Based Assays to Determine Ularitide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ularitide is a synthetic form of urodilatin, a natriuretic peptide that plays a crucial role in regulating blood pressure and fluid homeostasis.[1][2][3] Its therapeutic potential, particularly in the context of acute decompensated heart failure, has been a subject of significant research.[1][2] The primary mechanism of action of this compound involves its binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase.[1][4] This interaction stimulates the intracellular production of cyclic guanosine monophosphate (cGMP), a key second messenger that mediates the downstream physiological effects of this compound, including vasodilation and natriuresis.[1][4][5]
These application notes provide detailed protocols for robust and reproducible in vitro cell-based assays to quantify the bioactivity of this compound. The described assays are essential for potency testing, mechanism of action studies, and high-throughput screening of potential new natriuretic peptide analogs. The primary assays detailed are the cGMP accumulation assay, which directly measures the product of NPR-A activation, and the β-arrestin recruitment assay, which provides an alternative readout for receptor engagement.
Signaling Pathway of this compound
This compound exerts its effects by activating a well-defined signaling cascade. The process begins with the binding of this compound to the extracellular domain of NPR-A. This binding event induces a conformational change in the receptor, leading to the activation of its intracellular guanylyl cyclase domain. The activated enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The accumulation of intracellular cGMP leads to the activation of cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream targets in vascular smooth muscle and kidney cells, ultimately resulting in vasodilation and natriuresis.
Key In Vitro Cell-Based Assays
Two primary types of cell-based assays are recommended for determining the in vitro activity of this compound:
-
cGMP Accumulation Assay: This is the most direct and physiologically relevant assay for measuring this compound's activity, as it quantifies the production of the second messenger, cGMP.
-
β-Arrestin Recruitment Assay: This assay provides an alternative method to assess the engagement of this compound with the NPR-A receptor. While NPR-A primarily signals through cGMP, like many GPCRs, it can also recruit β-arrestin upon activation.[6][7]
Data Presentation
The following tables summarize the expected quantitative data from the described assays. Note that specific EC50 values for this compound are not widely reported in publicly available literature and should be determined empirically. The provided values are for illustrative purposes and may vary depending on the cell line, assay conditions, and reagent batches.
Table 1: this compound Activity in cGMP Accumulation Assay
| Cell Line | Agonist | Parameter | Value (nM) |
| HEK293 (expressing human NPR-A) | This compound | EC50 | To be determined |
| Rat Vascular Smooth Muscle Cells | This compound | EC50 | To be determined |
| CHO-K1 (expressing human NPR-A) | This compound | EC50 | To be determined |
Table 2: this compound Activity in β-Arrestin Recruitment Assay
| Cell Line | Agonist | Parameter | Value (nM) |
| U2OS (PathHunter® β-arrestin) | This compound | EC50 | To be determined |
| CHO-K1 (PathHunter® β-arrestin) | This compound | EC50 | To be determined |
Experimental Protocols
cGMP Accumulation Assay
This protocol describes the measurement of intracellular cGMP levels in response to this compound stimulation in a 96-well format. The assay can be performed using various commercially available kits, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Workflow:
Materials:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing human NPR-A, or primary vascular smooth muscle cells.
-
Culture Medium: As recommended for the specific cell line (e.g., DMEM or Ham's F-12 with 10% FBS).
-
This compound: High-purity synthetic peptide.
-
Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (IBMX) to prevent cGMP degradation.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
cGMP Assay Kit: e.g., HTRF cGMP Assay Kit (Cisbio) or cGMP ELISA Kit (Cayman Chemical).
-
96-well cell culture plates: White, opaque plates are recommended for luminescence-based assays.
-
Plate reader: Compatible with the chosen assay format (e.g., HTRF-compatible reader).
Protocol:
-
Cell Seeding:
-
The day before the assay, seed the NPR-A expressing cells into a 96-well plate at a density of 50,000 - 100,000 cells per well.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of this compound in stimulation buffer to create a dose-response curve (e.g., 10-12 M to 10-6 M).
-
-
Cell Stimulation:
-
Gently wash the cells with pre-warmed stimulation buffer.
-
Add 50 µL of stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 10-15 minutes at 37°C.
-
Add 50 µL of the this compound dilutions to the respective wells. Include wells with stimulation buffer only as a negative control.
-
Incubate for 30 minutes at 37°C.
-
-
Lysis and cGMP Detection:
-
Follow the specific instructions provided with the chosen cGMP assay kit for cell lysis and addition of detection reagents.
-
Typically, this involves adding a lysis buffer followed by the detection reagents (e.g., HTRF donor and acceptor antibodies).
-
Incubate for the recommended time (usually 1 hour) at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader.
-
Generate a cGMP standard curve using the standards provided in the kit.
-
Calculate the concentration of cGMP in each well based on the standard curve.
-
Plot the cGMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
β-Arrestin Recruitment Assay
This protocol outlines the use of a commercially available β-arrestin recruitment assay, such as the PathHunter® assay from DiscoveRx, to measure this compound-induced recruitment of β-arrestin to the NPR-A receptor.
Experimental Workflow:
References
- 1. This compound for the treatment of acute decompensated heart failure: from preclinical to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of acute decompensated heart failure: from preclinical to clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. academic.oup.com [academic.oup.com]
- 5. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Ularitide Purification Using Reversed-Phase High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of Ularitide, a synthetic natriuretic peptide, using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). This compound is an investigational drug for the treatment of acute decompensated heart failure (ADHF).[1][2] Its therapeutic efficacy is dependent on high purity, making robust purification methods critical. This document outlines the signaling pathway of this compound, the principles of RP-HPLC for peptide purification, a detailed experimental workflow, and specific protocols for both analytical and preparative chromatography.
Introduction to this compound
This compound is the chemically synthesized form of urodilatin, a 32-amino acid peptide hormone naturally produced in the kidneys.[3][4] It is a member of the natriuretic peptide family and plays a role in regulating sodium and water homeostasis.[5][6] this compound is investigated for its potential therapeutic effects in ADHF, which include vasodilation (widening of blood vessels), diuresis (increased urine production), and natriuresis (excretion of sodium in the urine).[1][3][7] These effects help to reduce the workload on the heart.[1] Given its intended pharmaceutical use, achieving high purity and removing synthesis-related impurities is a crucial step in its production. RP-HPLC is the standard and most effective method for purifying synthetic peptides like this compound.[8][9]
This compound Signaling Pathway
This compound exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A).[1][3] This binding activates the intracellular guanylate cyclase domain of the receptor, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][5] The resulting increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinases, ultimately causing smooth muscle relaxation and other downstream effects.[5]
Caption: Mechanism of action for this compound.
Principle of Reversed-Phase HPLC Purification
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for purifying peptides.[10][11] It separates molecules based on their hydrophobicity. In this method:
-
Stationary Phase: A non-polar stationary phase, typically silica bonded with C18 (octadecyl) alkyl chains, is used.[8] This creates a hydrophobic surface within the column.
-
Mobile Phase: A polar mobile phase, consisting of a mixture of water and a miscible organic solvent like acetonitrile (ACN), is used to carry the sample through the column.[8] An ion-pairing agent, such as trifluoroacetic acid (TFA), is added at a low concentration (e.g., 0.1%) to improve peak shape and resolution.[12]
-
Separation: The crude peptide mixture is injected into the column. Peptides adsorb to the hydrophobic stationary phase. By gradually increasing the concentration of acetonitrile in the mobile phase (a "gradient"), the polarity of the mobile phase is reduced. Peptides desorb from the stationary phase and elute from the column in order of increasing hydrophobicity.[8][12] this compound is collected in fractions as it elutes, separated from more polar and more hydrophobic impurities.
Experimental Workflow for this compound Purification
The overall process for purifying this compound involves an initial preparative HPLC step to isolate the target peptide, followed by analytical HPLC to confirm the purity of the collected fractions. Pure fractions are then combined and lyophilized to obtain the final product as a stable powder.
Caption: General workflow for this compound purification.
Experimental Protocols
These protocols are based on established methods for peptide purification.[13][14]
Materials and Equipment
-
Crude synthetic this compound
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
-
Preparative and Analytical HPLC systems with UV detectors
-
Reversed-phase C18 columns (preparative and analytical)
-
Fraction collector
-
Vortex mixer and sonicator
-
pH meter
-
Lyophilizer (Freeze-dryer)
-
Analytical balance
Protocol 1: Preparative RP-HPLC for this compound Purification
This protocol is designed to purify larger quantities of crude this compound.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in ultrapure water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Filter and degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Accurately weigh the crude this compound peptide.
-
Dissolve the peptide in Mobile Phase A at a known concentration (e.g., 5-10 mg/mL).[13]
-
Ensure complete dissolution using a vortex mixer or brief sonication.
-
Filter the sample solution through a 0.45 µm syringe filter to remove particulates.
-
-
Chromatographic Method:
-
Install the preparative C18 column and equilibrate it with the starting mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the purification gradient as detailed in Table 1.
-
Monitor the elution profile at 220 nm.[13]
-
Collect fractions corresponding to the main peptide peak using an automated fraction collector.
-
-
Post-Purification:
-
Analyze the purity of each collected fraction using the analytical HPLC protocol (Protocol 2).
-
Combine fractions that meet the required purity specification (e.g., >99.5%).
-
Freeze the pooled solution and lyophilize until a dry, fluffy powder is obtained.
-
Store the purified this compound at -20°C or below.
-
Protocol 2: Analytical RP-HPLC for Purity Assessment
This protocol is used to determine the purity of the crude material and the purified fractions.
-
Mobile Phase Preparation:
-
Use the same Mobile Phases A and B as prepared for the preparative protocol.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (crude or purified fraction) in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
-
Chromatographic Method:
-
Install the analytical C18 column and equilibrate with the starting conditions.
-
Inject a small volume (e.g., 10-20 µL) of the sample.
-
Run the analytical gradient as detailed in Table 1.
-
Monitor the chromatogram at 220 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main this compound peak as a percentage of the total peak area.
-
Data Presentation
The following tables summarize the chromatographic conditions and expected results based on documented purification processes.[13]
Table 1: Comparative HPLC Method Parameters
| Parameter | Preparative HPLC | Analytical HPLC |
|---|---|---|
| System | Preparative HPLC System | Analytical HPLC System |
| Stationary Phase | Reversed-Phase C18, 10 µm | Reversed-Phase C18, 5 µm |
| Column Dimensions | e.g., 250 x 21.2 mm | e.g., 150 x 4.6 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | e.g., 15-25 mL/min | e.g., 1.0 mL/min |
| Gradient | Example: 5-50% B over 40 min | Example: 5-65% B over 30 min |
| Detection Wavelength | 220 nm | 220 nm |
| Injection Volume | 1-5 mL (Sample Dependent) | 10-20 µL |
| Column Temperature | Ambient | Ambient |
Table 2: Typical this compound Purification Performance
| Parameter | Value | Source |
|---|---|---|
| Crude Peptide Purity | 74.64% | [13] |
| Final Purity (Post-HPLC) | >99.8% | [13] |
| Total Yield | 50.2% | [13] |
| Molecular Weight (Avg.) | 3505.93 Da |[5] |
Conclusion
The described reversed-phase HPLC method provides an effective and reproducible strategy for the purification of synthetic this compound. By employing a C18 stationary phase with a water/acetonitrile mobile phase system containing TFA, it is possible to achieve purities exceeding 99.8%, which is suitable for subsequent research, preclinical, and clinical development. The protocols and data presented in this application note serve as a comprehensive guide for scientists and professionals engaged in the development and manufacturing of this compound and other therapeutic peptides.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound: a natriuretic peptide candidate for the treatment of acutely decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of acute decompensated heart failure: from preclinical to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C145H234N52O44S3 | CID 16132416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound for the treatment of acute decompensated heart failure: from preclinical to clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. HPLC analysis and purification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. hplc.eu [hplc.eu]
- 13. CN112521483A - Preparation method of this compound - Google Patents [patents.google.com]
- 14. peptide.com [peptide.com]
Application Notes: Ularitide in Canine Congestive Heart Failure Models
Introduction
Ularitide, the chemically synthesized form of urodilatin, is a natriuretic peptide with significant therapeutic potential for the management of decompensated heart failure.[1][2] Urodilatin is endogenously produced in the distal renal tubule cells and plays a role in sodium and water homeostasis.[2][3][4] this compound exerts its pharmacological effects—including vasodilation, diuresis, and natriuresis—through the natriuretic peptide receptor-A (NPR-A), which activates the particulate guanylate cyclase (pGC) and increases intracellular cyclic guanosine monophosphate (cGMP).[2][3][5] In preclinical canine models of congestive heart failure (CHF), this compound has demonstrated beneficial hemodynamic and renal effects, primarily characterized by a reduction in cardiac filling pressures and significant increases in urine flow and sodium excretion, often with minimal impact on mean arterial pressure.[3] Its resistance to degradation by neutral endopeptidase (NEP) may contribute to its potent renal effects compared to other natriuretic peptides like ANP.[3] These application notes provide a summary of quantitative data and detailed protocols for the administration of this compound in canine CHF models for research and development.
Quantitative Data Summary
The following tables summarize the key hemodynamic and renal effects observed following the administration of this compound in various canine models of congestive heart failure.
Table 1: Hemodynamic Effects of this compound Infusion in Canine CHF Models
| Canine Model | This compound Dose | Duration | Mean Arterial Pressure (MAP) | Cardiac Output (CO) | Right Atrial Pressure (RAP) | Pulmonary Artery Pressure (PAP) | Pulmonary Capillary Wedge Pressure (PCWP) |
| Anesthetized, Overt CHF | 2 pmol/kg/min (~7 ng/kg/min) | N/A | No significant change | Unchanged | Significant Decrease [3][6] | Significant Decrease [3][6] | Significant Decrease [3][6] |
| Conscious, Low-Output CHF | 3.2–195 pmol/kg/min (~11–683 ng/kg/min) | 30 min (incremental) | No effect | No effect | Reduced [3] | Reduced [3] | Not Reported |
| Conscious, High-Output CHF (Aortocaval Fistula) | 5-10 pmol/kg/min (~17.5-35 ng/kg/min) | 75 min per dose | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Table 2: Renal and Hormonal Effects of this compound Infusion in Canine CHF Models
| Canine Model | This compound Dose | Duration | Urine Volume / Flow | Sodium Excretion (Natriuresis) | Glomerular Filtration Rate (GFR) | Plasma Aldosterone |
| Conscious, Low-Output CHF | 3.2–195 pmol/kg/min (~11–683 ng/kg/min) | 30 min (incremental) | Significant Increase [3] | Significant Increase [3] | Not Reported | Not Reported |
| Conscious, High-Output CHF (Aortocaval Fistula) | 5-10 pmol/kg/min (~17.5-35 ng/kg/min) | 75 min per dose | Increased [3] | Increased [3] | Not Reported | Not Reported |
| Anesthetized, Overt CHF | 2 pmol/kg/min (~7 ng/kg/min) | N/A | Not Reported | Not Reported | Increased (less than BNP)[3] | Not Reported |
| Human, Decompensated HF | 15 ng/kg/min | 6 hours | Not Reported | Not Reported | Not Reported | Decreased by 40% [3] |
Experimental Protocols and Methodologies
Protocol 1: Induction of Canine Congestive Heart Failure Models
This protocol describes common methods for inducing CHF in canine models to study the effects of therapeutic agents like this compound.
A. High-Output CHF Model (Chronic Aortocaval Fistula)
-
Animal Selection: Use healthy, adult female dogs.
-
Anesthesia: Anesthetize the animal using a standard, approved protocol.
-
Surgical Procedure:
-
Perform a laparotomy to expose the abdominal aorta and caudal vena cava.
-
Surgically create a fistula (anastomosis) between the abdominal aorta and the caudal vena cava.
-
This shunt creates a high-output state, leading to volume overload and subsequent development of CHF.
-
-
Post-Operative Care & Confirmation:
-
Provide appropriate post-operative analgesia and care.
-
Allow several weeks for the CHF phenotype to develop and stabilize.
-
Confirm the presence of CHF through echocardiography (e.g., atrial and ventricular enlargement) and clinical signs.
-
B. Low-Output CHF Model
-
Details on the specific induction method for the low-output model cited are not fully provided in the search results, but this typically involves methods like rapid ventricular pacing or coronary artery ligation to induce myocardial ischemia and subsequent pump failure.
Protocol 2: this compound Administration and Monitoring
This protocol outlines the procedure for intravenous administration of this compound and the monitoring of key physiological parameters.
-
Animal Preparation:
-
Acclimate the conscious canine model to a sling or other comfortable restraint system.
-
Surgically implant catheters for drug infusion (e.g., in the cephalic vein), blood pressure monitoring (e.g., in a femoral artery), and measurement of cardiac filling pressures (e.g., a Swan-Ganz catheter via the jugular vein for PAP, PCWP, and RAP).
-
-
Baseline Measurements:
-
Allow the animal to stabilize after instrumentation.
-
Record baseline hemodynamic data (MAP, CO, RAP, PAP, PCWP) and collect baseline urine and blood samples.
-
-
This compound Infusion:
-
Prepare a sterile solution of this compound in 0.9% saline.
-
Administer this compound as a continuous intravenous (IV) infusion using a calibrated infusion pump.
-
Dosage Regimen Example (from conscious dog studies):
-
-
Data Collection During and Post-Infusion:
-
Hemodynamic Monitoring: Continuously record arterial and cardiac pressures throughout the infusion and post-infusion periods.
-
Renal Function: Perform timed urine collections to measure urine flow rate, sodium, and creatinine excretion.
-
Blood Sampling: Collect blood samples at specified intervals to measure plasma cGMP, aldosterone, and other relevant biomarkers.
-
-
Data Analysis:
-
Calculate changes from baseline for all measured parameters.
-
Use appropriate statistical tests (e.g., ANOVA, t-tests) to compare the effects of this compound to a control (saline infusion) or baseline values. A P-value < 0.05 is typically considered significant.[3]
-
Visualizations: Pathways and Workflows
This compound Signaling Pathway
The diagram below illustrates the molecular mechanism of action for this compound. This compound binds to the NPR-A receptor, activating particulate guanylate cyclase (pGC) to convert GTP to cGMP. Elevated cGMP levels then mediate downstream physiological effects such as vasodilation and natriuresis.
Caption: Molecular signaling cascade of this compound via the NPR-A/cGMP pathway.
Experimental Workflow
This diagram outlines the typical experimental sequence for evaluating the effects of this compound in a canine model of congestive heart failure.
References
- 1. Haemodynamic and clinical effects of this compound in decompensated heart failure [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of acute decompensated heart failure: from preclinical to clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of acute decompensated heart failure: from preclinical to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized double‐blind clinical studies of this compound and other vasoactive substances in acute decompensated heart failure: a systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Ularitide for Inducing Diuresis in Diuretic-Resistant Ascites Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ularitide, a synthetic form of urodilatin, is a natriuretic peptide that has been investigated for its potential to induce diuresis and natriuresis in conditions of fluid overload. Its mechanism of action is centered on the activation of the natriuretic peptide receptor-A (NPR-A), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1] This signaling cascade ultimately promotes vasodilation, and the excretion of sodium and water by the kidneys.[1][2][3] These properties suggested a potential therapeutic role for this compound in managing fluid retention in patients with diuretic-resistant ascites, a severe complication of advanced liver cirrhosis with limited treatment options.[2][4]
However, a recent randomized, double-blind, placebo-controlled clinical trial (NCT04311489) investigating the efficacy and safety of this compound in patients with refractory cirrhotic ascites was terminated prematurely.[5][6] The trial was halted due to a lack of efficacy and the observation of significant adverse events, primarily hypotension.[3][5] This document provides a comprehensive overview of the available data, experimental protocols used in relevant models, and the key signaling pathways involved.
Data Presentation
The following tables summarize the quantitative data from the NCT04311489 clinical trial, which investigated the effects of this compound in patients with diuretic-resistant ascites. The trial randomized 17 participants in a 2:1 ratio to receive either this compound (n=11) or a placebo (n=6) for up to 48 hours.[3] The initial starting dose of this compound was 30 ng/kg/min, which was later reduced to 20 ng/kg/min for safety reasons.[3]
Table 1: Efficacy Endpoints - Change from Baseline after 24 Hours of Treatment
| Endpoint | This compound (n=11) | Placebo (n=6) | p-value |
| Mean Change in Urine Production (mL/h) | -24.7 | -6.2 | 0.05[3][5] |
| Mean Change in Renal Sodium Excretion Rate (µmol/min) | -21.8 ± 17.8 (SEM) | Not reported | Not significant[5] |
| Mean Change in Body Weight (kg) at End of Treatment | +0.98 | Not reported | Not significant[5] |
Table 2: Safety Endpoints
| Endpoint | This compound (n=11) | Placebo (n=6) | p-value |
| Incidence Rate Ratio of Adverse Reactions | 8.5 (95% CI: 2-35) | 1 | 0.003[3][5] |
| Incidence of Systolic Blood Pressure < 90 mmHg | Higher than placebo | Lower than this compound | 0.043[5] |
| Change in Plasma Creatinine | Increased | No change | Not reported |
Experimental Protocols
Protocol 1: Induction of Diuretic-Resistant Ascites in a Rat Model using Carbon Tetrachloride (CCl₄)
This protocol describes a method to induce liver cirrhosis and subsequent diuretic-resistant ascites in rats, a common preclinical model.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Carbon tetrachloride (CCl₄)
-
Olive oil or corn oil (vehicle)
-
Furosemide solution for injection
-
Metabolic cages for urine and feces collection
Procedure:
-
Induction of Cirrhosis and Ascites:
-
Prepare a 1:1 (v/v) solution of CCl₄ in olive or corn oil.
-
Administer the CCl₄ solution to the rats via intraperitoneal injection or oral gavage. A common dosing regimen is 1 mL/kg body weight, twice a week for 8-12 weeks.
-
Monitor the animals for signs of distress, weight loss, and the development of ascites (abdominal distension). The development of ascites typically occurs in the later stages of CCl₄ administration.
-
-
Confirmation of Diuretic Resistance:
-
Once ascites is clinically evident, house the rats in individual metabolic cages.
-
Collect 24-hour urine samples to measure baseline urine output and sodium excretion.
-
Administer a challenge dose of furosemide (e.g., 10 mg/kg, intraperitoneally).
-
Collect urine for a defined period (e.g., 6 hours) post-furosemide administration and measure urine volume and sodium content.
-
Diuretic resistance is characterized by a blunted natriuretic and diuretic response to the furosemide challenge compared to healthy control animals.
-
Logical Workflow for CCl₄-Induced Diuretic-Resistant Ascites Model
Protocol 2: Clinical Trial Protocol for this compound in Refractory Ascites (Based on NCT04311489)
This protocol provides a summary of the methodology used in the clinical trial investigating this compound for refractory ascites.
Study Design:
-
Single-center, randomized, double-blind, placebo-controlled clinical trial.[7]
Inclusion Criteria:
-
Adults (≥18 years) with liver cirrhosis and refractory ascites.
-
Refractory ascites defined as failure to respond to or intolerance of high-dose diuretics (spironolactone up to 400 mg/day and furosemide up to 160 mg/day).[7]
-
Urine sodium excretion <60 mmol/24 hours.[7]
-
Serum creatinine <150 µmol/L.[7]
-
Child-Pugh score of B or C (<13).[7]
-
Systolic blood pressure ≥95 mmHg.[7]
Treatment Protocol:
-
Participants were randomized to receive either this compound or placebo as a continuous intravenous infusion for up to 48 hours.
-
The initial starting dose of this compound was 30 ng/kg/min.[7] This was later amended to 20 ng/kg/min due to safety concerns.[3]
-
Dose adjustments were permitted based on effect and/or side effects.
Endpoints:
-
Primary Efficacy Endpoint: Change in renal water excretion.[3]
-
Secondary Efficacy Endpoints:
-
Safety Endpoints: Incidence of adverse events, including hypotension.[2]
Experimental Workflow for the this compound Clinical Trial
Signaling Pathway
This compound exerts its effects by activating a well-defined signaling pathway in the renal tubules. The key steps are outlined below:
-
Receptor Binding: this compound binds to the extracellular domain of natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase.[1]
-
cGMP Synthesis: This binding activates the intracellular guanylyl cyclase domain of NPR-A, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1]
-
Downstream Effectors: Increased intracellular cGMP levels activate downstream signaling molecules, primarily cGMP-dependent protein kinase (PKG).[1] cGMP can also directly interact with cGMP-gated ion channels.
-
Physiological Response:
-
PKG phosphorylates various target proteins within the renal tubular cells, leading to the inhibition of sodium reabsorption through channels such as the epithelial sodium channel (ENaC).
-
This inhibition of sodium reabsorption results in increased urinary sodium excretion (natriuresis).
-
The increased solute concentration in the tubular fluid osmotically draws water, leading to increased urine output (diuresis).
-
-
Signal Termination: The signaling cascade is terminated by the action of phosphodiesterases (PDEs), particularly PDE5, which hydrolyze cGMP to the inactive 5'-GMP.[4]
This compound Signaling Pathway in Renal Tubule Cells
Conclusion
While this compound demonstrated a plausible mechanism of action for inducing diuresis and natriuresis, clinical evidence in the challenging population of patients with diuretic-resistant ascites has not supported its efficacy. The NCT04311489 trial was unable to show a benefit in increasing urine output or sodium excretion and, importantly, raised safety concerns related to hypotension.[3][5] These findings underscore the complex pathophysiology of refractory ascites in cirrhosis and the difficulty in developing effective pharmacological interventions. Future research in this area may need to focus on alternative pathways or combination therapies that can overcome the profound sodium and water retention characteristic of this condition without compromising systemic hemodynamics. The experimental models and protocols outlined in this document provide a framework for the preclinical evaluation of such novel therapeutic strategies.
References
- 1. Particulate Guanylyl Cyclase A/cGMP Signaling Pathway in the Kidney: Physiologic and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as treatment of refractory ascites in cirrhosis- a study protocol for a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized clinical trial on safety of the natriuretic peptide this compound as treatment of refractory cirrhotic ascites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased cGMP phosphodiesterase activity mediates renal resistance to ANP in rats with bile duct ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized clinical trial on safety of the natriuretic peptide this compound as treatment of refractory cirrhotic ascites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes: Monitoring Plasma cGMP as a Pharmacodynamic Biomarker During Ularitide Treatment
Introduction
Ularitide, a synthetic form of the human natriuretic peptide urodilatin, is a therapeutic agent investigated for its vasodilatory, diuretic, and natriuretic properties, particularly in the context of acute decompensated heart failure (ADHF).[1][2][3] Its mechanism of action is mediated through the natriuretic peptide receptor-A (NPR-A).[1][4] The binding of this compound to NPR-A activates the intracellular particulate guanylate cyclase (pGC) domain of the receptor.[1] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.[1][4]
The resulting increase in intracellular cGMP concentration triggers downstream signaling cascades, leading to physiological effects such as smooth muscle relaxation (vasodilation) and regulation of sodium and water homeostasis.[1][4] Consequently, plasma cGMP levels serve as a direct and quantifiable pharmacodynamic biomarker of this compound's biological activity.[1][5] Monitoring plasma cGMP provides crucial insights into the drug's engagement with its target receptor and the subsequent physiological response. These application notes provide a summary of expected cGMP changes and detailed protocols for its measurement.
This compound Signaling Pathway
This compound exerts its effects by activating the NPR-A receptor, leading to an increase in intracellular cGMP.
Caption: this compound binds to NPR-A, activating pGC to produce cGMP, which mediates downstream effects.
Data Presentation: Plasma cGMP Response to this compound Infusion
Clinical studies have consistently demonstrated a dose-dependent increase in plasma cGMP concentrations following this compound administration. The data below is summarized from studies in patients with decompensated heart failure and refractory cirrhotic ascites.
| This compound Infusion Dose | Time Point | Observation | Study Population |
| 15 ng/kg/min | 1 to 12 hours | Significant increase vs. baseline and placebo (P ≤ 0.05).[1] | Decompensated Heart Failure |
| 30 ng/kg/min | 1 to 12 hours | Significant increase vs. baseline and placebo (P ≤ 0.05).[1] | Decompensated Heart Failure |
| 20-30 ng/kg/min | 2 and 24 hours | Increased P-cyclic GMP concentration compared to baseline.[5] | Refractory Cirrhotic Ascites |
| Placebo | 1 to 24 hours | No significant change in plasma cGMP concentrations.[1][5] | Decompensated Heart Failure / Refractory Cirrhotic Ascites |
Experimental Protocols
Accurate quantification of plasma cGMP requires meticulous attention to pre-analytical sample handling and the use of validated assay methods.
Protocol 1: Plasma Sample Collection and Handling
This protocol outlines the critical steps for blood collection and plasma preparation to ensure the stability and integrity of cGMP.
Materials:
-
Blood collection tubes containing EDTA as an anticoagulant.
-
Tourniquet, needles, and other venipuncture supplies.
-
Refrigerated centrifuge (2-8°C).
-
Pipettes and polypropylene cryovials for aliquoting.
-
-80°C freezer for long-term storage.
Procedure:
-
Patient Preparation: The patient's position (e.g., seated, lying) should be consistent for serial collections as it can affect hematocrit.[6]
-
Venipuncture: Collect whole blood via venipuncture into an EDTA-containing tube. Avoid prolonged tourniquet application (>1 min) to prevent changes in sample composition.[6]
-
Immediate Processing: Process blood samples within 30 minutes of collection.[7][6] Delays can lead to cGMP degradation.
-
Centrifugation: Centrifuge the blood samples at 1,000-2,000 x g for 10-15 minutes at 2-8°C.[6]
-
Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells. Haemolysed samples are not suitable for ELISA assays.[7]
-
Aliquoting and Storage: Aliquot the plasma into pre-labeled cryovials. For immediate analysis, store at 2-8°C. For long-term storage, freeze at -80°C. Avoid repeated freeze-thaw cycles.[8]
-
Sample Stabilization (Optional but Recommended): For enhanced stability, especially when using LC-MS/MS, plasma can be immediately treated with perchloric acid (0.2 M final concentration) after separation to precipitate proteins and inactivate enzymes.[9]
Protocol 2: Quantification of Plasma cGMP by Competitive ELISA
This protocol provides a general methodology for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common method for cGMP quantification. Researchers should always refer to the specific instructions provided with their chosen commercial ELISA kit.[10]
Caption: General experimental workflow for a competitive cGMP ELISA.
Materials:
-
Commercial cGMP ELISA Kit (containing pre-coated plate, standards, detection antibodies, conjugate, substrate, wash buffer, and stop solution).[10]
-
Prepared plasma samples and controls.
-
Adjustable pipettes and a repeating pipettor.
-
Microplate reader capable of measuring absorbance at 450 nm.[10]
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. Bring all components to room temperature before use.[7]
-
Standard Curve: Create a serial dilution of the cGMP standard to generate a standard curve. A typical range might be 0.78 to 50 pmol/mL.[7]
-
Assay Plate Setup: Add 50 µL of each standard, blank, control, and plasma sample into the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.[7][10]
-
Competitive Reaction: Immediately add 50 µL of Biotinylated Detection Antibody or a similar cGMP conjugate to each well.[7] This initiates the competitive binding between the cGMP in the sample/standard and the labeled cGMP for the primary antibody binding sites.
-
First Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 45 minutes at 37°C).[7]
-
Washing: Aspirate the liquid from each well and wash the plate multiple times (e.g., 3-5 times) with the provided wash buffer.[8]
-
Secondary Reaction: Add the enzyme conjugate (e.g., HRP-Streptavidin) to each well and incubate (e.g., 30 minutes at 37°C).[8] This enzyme will bind to the captured detection antibody.
-
Substrate Addition: After another wash step, add the substrate solution (e.g., TMB) to each well. This will react with the enzyme to produce a color change.[8]
-
Color Development: Incubate the plate in the dark for a specified period (e.g., 15-20 minutes) to allow for color development.[8] The intensity of the color is inversely proportional to the amount of cGMP in the sample.
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction. The solution will typically change color (e.g., from blue to yellow).[8]
-
Data Acquisition: Immediately read the absorbance of each well on a microplate reader at 450 nm.[10]
-
Calculation: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the cGMP concentration in the unknown plasma samples.
Protocol 3: Alternative/Confirmatory Method - LC-MS/MS
For higher specificity and sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an excellent alternative or confirmatory method for cGMP quantification.[11][12]
Principle: This method involves separating cGMP from other plasma components using HPLC followed by detection and quantification based on its unique mass-to-charge ratio using tandem mass spectrometry.[11] A stable isotope-labeled internal standard is typically added to the sample to ensure optimal precision and accuracy.[11][12]
General Workflow:
-
Sample Preparation: Plasma samples are subjected to protein precipitation (e.g., with perchloric acid or acetonitrile) and potentially solid-phase extraction to concentrate the analyte.[11][12]
-
Chromatographic Separation: The extracted sample is injected into an HPLC system, often with a specialized column (e.g., porous graphitic carbon), to separate cGMP from interfering substances.[11]
-
Mass Spectrometric Detection: The analyte is ionized (e.g., via electrospray ionization) and detected by the mass spectrometer, which is set to monitor specific mass transitions for both cGMP and the internal standard.[11][12]
-
Quantification: The concentration of cGMP is determined by comparing the signal response of the analyte to that of the known concentration of the internal standard.
References
- 1. This compound for the treatment of acute decompensated heart failure: from preclinical to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of acute decompensated heart failure: from preclinical to clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Randomized clinical trial on safety of the natriuretic peptide this compound as treatment of refractory cirrhotic ascites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pxbiovision.com [pxbiovision.com]
- 7. content.abcam.com [content.abcam.com]
- 8. cloud-clone.com [cloud-clone.com]
- 9. UHPLC-MS/MS analysis of cAMP and cGMP in rat plasma as potential biomarkers of Yin-Yang disharmony in traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Quantification of cGMP in human plasma by isotope dilution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Managing adverse effects of Ularitide in clinical research
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the adverse effects of Ularitide in a clinical research setting.
Troubleshooting Guides
Issue 1: Management of Hypotension and Dose-Dependent Blood Pressure Decrease
Symptoms:
-
Development of systolic blood pressure (SBP) ≤ 90 mmHg.
-
Asymptomatic or symptomatic (e.g., dizziness, lightheadedness) decrease in blood pressure, typically occurring 4-12 hours after initiation of infusion.[1][2]
Immediate Actions:
-
Temporary Interruption of Infusion: If a patient's SBP decreases to ≤ 80 mmHg, the this compound infusion should be temporarily interrupted.[1]
-
Patient Monitoring: Closely monitor vital signs, especially blood pressure, until stabilization.
-
Spontaneous Recovery: In many cases, patients are reported to recover spontaneously from hypotension without further intervention.[1]
-
Resumption of Infusion: Once blood pressure has stabilized at an acceptable level as per the clinical trial protocol, the infusion may be resumed at a lower dose or as specified in the protocol.
Follow-up and Reporting:
-
Documentation: Record the hypotensive event, its duration, severity, and the actions taken in the patient's records and the clinical trial's case report form.
-
Permanent Discontinuation: In cases of severe or prolonged hypotension, permanent discontinuation of the study drug may be necessary.[1]
-
Adverse Event Reporting: Report the event to the study sponsor and relevant regulatory authorities according to the trial's safety monitoring plan.
Issue 2: Monitoring and Management of Renal Function
Background:
The effect of this compound on renal function can be complex. While some studies suggest it preserves renal function, the TRUE-AHF trial noted a significant increase in serum creatinine.[3] Therefore, careful monitoring is crucial.
Monitoring Protocol:
-
Baseline Assessment: Obtain baseline serum creatinine, blood urea nitrogen (BUN), and calculate the estimated glomerular filtration rate (eGFR) before initiating this compound infusion.
-
Regular Monitoring:
Management of Renal Function Changes:
-
Evaluation: If a significant deterioration in renal function is observed (e.g., a predefined increase in serum creatinine or decrease in eGFR), a thorough evaluation should be conducted to determine the potential cause.
-
Dose Adjustment/Discontinuation: Depending on the severity of the change and the clinical context, a dose reduction or discontinuation of this compound may be considered, as guided by the study protocol.
-
Concomitant Medications: Review and manage concomitant medications that could affect renal function.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic form of urodilatin, a human natriuretic peptide.[1][6][7] It binds to the natriuretic peptide receptor-A (NPR-A), which activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1][6][7] This results in vasodilation, diuresis (increased urine production), and natriuresis (increased sodium excretion).[1][6][7]
Q2: What are the most common adverse effects of this compound observed in clinical trials?
A2: The most frequently reported drug-related adverse event is hypotension, which is often dose-dependent.[1][3][8][9] In the TRUE-AHF trial, hypotension occurred in 22.4% of patients receiving this compound compared to 10.1% in the placebo group.[3] Other reported adverse events include cardiac failure, diaphoresis, dizziness, and fatigue.[3]
Q3: How should I manage a patient who develops hypotension during this compound infusion?
A3: For a systolic blood pressure decrease to ≤ 80 mmHg, it is recommended to temporarily interrupt the infusion.[1] Most patients recover spontaneously.[1] The infusion can be restarted at a lower dose once the blood pressure has stabilized, according to the study protocol. In severe cases, permanent discontinuation may be required.[1]
Q4: Does this compound affect renal function?
A4: The effects on renal function are not entirely consistent across all studies. Some phase I and II studies suggested that this compound preserved renal function.[1][2] However, the larger phase III TRUE-AHF trial reported a significant increase in serum creatinine in the this compound group compared to placebo.[3] Therefore, diligent monitoring of renal function is essential during clinical research with this compound.
Q5: Are there specific patient populations that are more susceptible to the adverse effects of this compound?
A5: Patients with a lower baseline systolic blood pressure may be at a higher risk of developing hypotension. Clinical trial exclusion criteria often include patients with a systolic blood pressure ≤ 90 mmHg.[8] Patients with pre-existing renal impairment should also be monitored closely.
Data Presentation
Table 1: Incidence of Hypotension in the TRUE-AHF Trial
| Treatment Group | Number of Patients (n) | Incidence of Hypotension (%) | p-value |
| This compound | 1,069 | 22.4 | < 0.001 |
| Placebo | 1,088 | 10.1 |
Source: TRUE-AHF Trial Data[3]
Table 2: Dose-Dependent Interruption of Infusion due to Hypotension in the SIRIUS II Trial
| This compound Dose (ng/kg/min) | Number of Patients with Temporary Infusion Interruption |
| 7.5 | 2 |
| 15 | 4 |
| 30 | 7 |
Source: SIRIUS II Trial Data[1]
Experimental Protocols
Protocol 1: Assessment of Hemodynamic Stability
Objective: To monitor and manage changes in blood pressure during this compound infusion.
Methodology:
-
Baseline Measurement: Obtain baseline systolic and diastolic blood pressure readings before initiating the infusion.
-
Frequent Monitoring:
-
Measure blood pressure every 15 minutes for the first hour of infusion.
-
Measure blood pressure every 30 minutes for the next two hours.
-
Measure blood pressure hourly thereafter for the duration of the infusion.
-
-
Define Hypotension Thresholds: The study protocol should clearly define the systolic blood pressure threshold that triggers a response (e.g., SBP ≤ 80 mmHg for temporary interruption).[1]
-
Action Protocol:
-
If the predefined hypotension threshold is met, immediately stop the infusion.
-
Place the patient in a supine position if symptomatic.
-
Continue to monitor blood pressure every 15 minutes until it returns to an acceptable level.
-
Document all actions and patient responses.
-
-
Resumption/Discontinuation: Follow the protocol's specific guidelines for resuming the infusion at a reduced dose or for permanent discontinuation.
Protocol 2: Monitoring of Renal Function
Objective: To detect and evaluate changes in renal function during and after this compound administration.
Methodology:
-
Sample Collection:
-
Collect blood samples for serum creatinine and BUN determination at baseline, and at 24, 48, and 72 hours post-infusion initiation.
-
Collect a 24-hour urine sample for creatinine clearance measurement at baseline and as specified in the protocol.
-
-
Biochemical Analysis:
-
Analyze blood samples for creatinine and BUN concentrations using a validated laboratory method.
-
Analyze the 24-hour urine collection for creatinine concentration and total volume.
-
-
Calculations:
-
Calculate the estimated Glomerular Filtration Rate (eGFR) at each time point using a standard formula (e.g., CKD-EPI).
-
Calculate creatinine clearance from the 24-hour urine collection.
-
-
Data Evaluation:
-
Compare post-treatment renal function parameters to baseline values.
-
Any changes exceeding the predefined limits in the study protocol should trigger a safety review.
-
Mandatory Visualizations
Caption: this compound's signaling pathway leading to vasodilation and natriuresis.
References
- 1. This compound for the treatment of acute decompensated heart failure: from preclinical to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medscape.com [medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug-induced orthostatic hypotension: A systematic review and meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized clinical trial on safety of the natriuretic peptide this compound as treatment of refractory cirrhotic ascites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Natriuretic Peptides in Clinical Practice: A Current Review [immunologyresearchjournal.com]
Overcoming resistance to Ularitide's diuretic effects
Welcome to the technical support center for Ularitide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance to the diuretic effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's diuretic effect?
A1: this compound, a synthetic analog of the human natriuretic peptide urodilatin, exerts its diuretic and natriuretic effects by binding to the natriuretic peptide receptor-A (NPR-A).[1][2][3] This binding activates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2][3] Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn inhibits sodium reabsorption in the renal tubules, leading to increased sodium and water excretion.[2]
Q2: We are observing a diminished diuretic response to this compound in our animal model over time. What are the potential causes?
A2: A diminished response to this compound, or diuretic resistance, can stem from several factors at the molecular and cellular level. The most common potential causes in a research setting include:
-
Downregulation of Natriuretic Peptide Receptor-A (NPR-A): Prolonged exposure to natriuretic peptides can lead to a decrease in the number of NPR-A receptors on the cell surface, thereby reducing the target for this compound.
-
Increased Phosphodiesterase (PDE) Activity: Phosphodiesterases are enzymes that degrade cGMP, the second messenger in the this compound signaling pathway. Increased PDE activity can lead to a more rapid breakdown of cGMP, blunting the downstream diuretic effect.[4]
-
Altered cGMP-dependent Protein Kinase (PKG) Activity: Although less common, alterations in the expression or function of PKG, the downstream effector of cGMP, could also contribute to a reduced response.
-
Compensatory Sodium Reabsorption: The nephron can compensate for sodium loss in one segment by increasing reabsorption in others. Chronic diuretic use can lead to hypertrophy of distal tubular cells, enhancing their capacity for sodium reabsorption and counteracting the effects of this compound.
Q3: How can we investigate the potential mechanisms of resistance in our experimental setup?
A3: To pinpoint the cause of diminished this compound efficacy, a systematic approach is recommended. Please refer to the troubleshooting guide below for a step-by-step workflow. Key experiments include:
-
Quantifying NPR-A expression: Use techniques like Western blotting or qPCR to compare NPR-A levels in your experimental model with and without prolonged this compound exposure.
-
Measuring intracellular cGMP levels: Assess cGMP concentrations in response to this compound stimulation. A blunted cGMP response may indicate receptor downregulation or increased PDE activity.
-
Assessing PDE activity: Perform a phosphodiesterase activity assay on tissue or cell lysates from your experimental model.
-
Using a PDE inhibitor: Co-administer this compound with a broad-spectrum PDE inhibitor (e.g., IBMX) or a specific inhibitor for relevant PDE isoforms. A restoration of the diuretic effect would suggest that increased PDE activity is a contributing factor.
Troubleshooting Guide
Issue: Reduced Diuretic or Natriuretic Response to this compound
This guide provides a logical workflow to investigate and potentially overcome diminished efficacy of this compound in your experiments.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on this compound.
Table 1: Dose-Dependent Effects of this compound in a Rat Model of Heart Failure [2]
| This compound Dose (µg/kg) | Urinary Flow (µL/min) | Glomerular Filtration Rate (mL/min) | Sodium Excretion (mL/min) |
| Baseline | 7 ± 1 | 1.7 ± 0.1 | 0.4 ± 0.1 |
| 1.5 | 25 ± 4 | 2.6 ± 0.1 | 1.9 ± 0.4 |
| >1.5 | Significant, dose-dependent increases | Significant, dose-dependent increases | Significant, dose-dependent increases |
Table 2: Hemodynamic and Renal Effects of this compound Infusion in Patients with Decompensated Heart Failure (SIRIUS II Trial) [5]
| Parameter | Placebo | This compound (7.5 ng/kg/min) | This compound (15 ng/kg/min) | This compound (30 ng/kg/min) |
| Change in BUN at 24h | -0.20 ± 7.50 | - | -4.07 ± 12.30 | - |
| Change in MAP-RAP at 6h (mmHg) | -2.4 ± 9.8 | - | Preserved | -7.8 ± 10.6** |
| Serum Creatinine | No significant change | No significant change | No significant change | No significant change |
| Creatinine Clearance | No significant change | No significant change | No significant change | No significant change |
| P < .05 vs placebo | ||||
| **P < .01 vs placebo |
Table 3: Key Outcomes of the TRUE-AHF Phase III Clinical Trial (this compound vs. Placebo) [6]
| Outcome | This compound Group | Placebo Group | Hazard Ratio (96% CI) | P-value |
| Cardiovascular Death | 21.7% | 21.0% | 1.03 (0.85 to 1.25) | 0.75 |
| Reduction in Systolic Blood Pressure | Greater reduction | - | - | - |
| Reduction in NT-proBNP | Greater reduction | - | - | - |
Experimental Protocols
Protocol 1: Western Blot for NPR-A Receptor Expression
Objective: To quantify the protein expression of NPR-A in cell or tissue lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against NPR-A
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
For cultured cells: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
For tissue samples: Homogenize tissue in lysis buffer on ice.
-
Centrifuge lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Gel Electrophoresis:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Load samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-NPR-A antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensity for NPR-A and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Phosphodiesterase (PDE) Activity Assay
Objective: To measure the activity of cGMP-degrading phosphodiesterases in cell or tissue lysates.
Materials:
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
-
cGMP (substrate)
-
Snake venom nucleotidase (to convert 5'-GMP to guanosine and inorganic phosphate)
-
Phosphate detection reagent (e.g., Malachite green-based reagent)
-
96-well microplate
-
Plate reader
Procedure:
-
Lysate Preparation: Prepare cell or tissue lysates as described in the Western blot protocol.
-
Reaction Setup:
-
In a 96-well plate, add assay buffer, lysate (containing PDE), and cGMP to initiate the reaction. Include a negative control without lysate.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
-
Termination and Conversion:
-
Stop the reaction by adding a terminating agent (e.g., by boiling).
-
Add snake venom nucleotidase to each well and incubate to convert the 5'-GMP product to guanosine and inorganic phosphate.
-
-
Phosphate Detection:
-
Add the phosphate detection reagent to each well.
-
Incubate for a short period to allow color development.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the amount of inorganic phosphate produced, which is proportional to the PDE activity in the sample.
Protocol 3: Measurement of Diuresis and Natriuresis in a Rodent Model
Objective: To quantify the diuretic and natriuretic response to this compound administration in rats or mice.
Materials:
-
Metabolic cages for individual animal housing and urine collection
-
This compound solution for injection
-
Vehicle control (e.g., saline)
-
Graduated cylinders or a balance for measuring urine volume/weight
-
Flame photometer or ion-selective electrode for sodium measurement
Procedure:
-
Acclimation: Acclimate the animals to the metabolic cages for at least 24 hours before the experiment.
-
Baseline Collection: Collect urine for a 24-hour period to establish baseline urine volume and sodium excretion.
-
This compound Administration:
-
Administer this compound (or vehicle control) to the animals via the desired route (e.g., intravenous infusion or bolus injection).
-
-
Urine Collection:
-
Collect urine at timed intervals (e.g., every 2, 4, 6, and 24 hours) post-administration.
-
-
Measurement:
-
For each urine sample, measure the total volume.
-
Measure the sodium concentration using a flame photometer or ion-selective electrode.
-
-
Analysis:
-
Calculate the total urine output and sodium excretion for each time interval.
-
Compare the post-administration values to the baseline values and to the vehicle control group to determine the diuretic and natriuretic effect of this compound.
-
Signaling Pathways and Workflows
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. This compound for the treatment of acute decompensated heart failure: from preclinical to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. 2.5. Urinary excreted sodium assay [bio-protocol.org]
- 5. Renal effects of this compound in patients with decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on Cardiovascular Mortality in Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Half-Life and Stability of Ularitide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the in vivo half-life and stability of Ularitide.
Frequently Asked Questions (FAQs)
Q1: What is the reported in vivo half-life of this compound and why is it so short?
A1: The in vivo half-life of this compound is approximately 5 minutes.[1] This short half-life is primarily due to rapid enzymatic degradation by proteases in the bloodstream and renal clearance. Peptides, in general, are susceptible to degradation by various endogenous proteases.
Q2: What are the primary strategies to extend the in vivo half-life of this compound?
A2: Several strategies can be employed to improve the stability and prolong the half-life of this compound. These include:
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to increase the hydrodynamic size, which reduces renal clearance and masks proteolytic cleavage sites.
-
Fusion to a Larger Protein: Genetically fusing this compound to a larger, stable protein like human serum albumin (HSA) or the Fc fragment of an antibody can significantly increase its size and circulation time.
-
Amino Acid Substitution: Replacing specific amino acids with non-natural amino acids (e.g., D-amino acids) or making strategic substitutions can enhance resistance to enzymatic degradation.
-
Cyclization: Introducing a cyclic structure can make the peptide more rigid and less susceptible to proteases.
Q3: How does this compound exert its biological effects?
A3: this compound binds to the natriuretic peptide receptor-A (NPR-A), which activates particulate guanylate cyclase (pGC).[1] This leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which then acts as a second messenger to mediate downstream effects such as vasodilation, diuresis, and natriuresis.[1]
Troubleshooting Guides
Issue 1: Low Yield of Modified this compound After Chemical Modification (e.g., PEGylation)
| Potential Cause | Troubleshooting Step |
| Suboptimal Reaction Conditions | Optimize the molar ratio of the modification agent (e.g., PEG) to this compound. A 5- to 10-fold molar excess of the PEGylating agent is a good starting point. Adjust the pH of the reaction buffer (typically pH 7.0-7.5 for amine-reactive PEGs). Vary the reaction time and temperature (e.g., 1 hour at room temperature or 3 hours at 4°C). |
| Poor Solubility of Reactants | Dissolve the PEGylating agent in a dry, water-miscible solvent like DMF or DMSO before adding it to the this compound solution. Ensure this compound is fully dissolved in a suitable buffer before starting the reaction. |
| Hydrolysis of Active Esters | Minimize exposure of NHS-ester PEGs to moisture. Warm the reagent to room temperature before opening and backfill with an inert gas (argon or nitrogen) after use. |
| Loss During Purification | Use a purification method appropriate for the size and properties of the modified peptide. Size-exclusion chromatography (SEC) is often effective for separating PEGylated peptides from unreacted PEG and peptide. Optimize the elution buffer and gradient for affinity or ion-exchange chromatography. |
Issue 2: Aggregation of this compound During Modification or Purification
| Potential Cause | Troubleshooting Step |
| Hydrophobic Interactions | Incorporate solubilizing agents like detergents or chaotropic salts in the reaction or purification buffers. Reduce the peptide concentration during the reaction. |
| Secondary Structure Formation | Adjust the pH or ionic strength of the buffers. The addition of organic solvents like acetonitrile in the purification mobile phase can sometimes disrupt aggregation. |
| Inefficient Coupling in Solid-Phase Synthesis | For synthetic analogs, use pseudoproline dipeptides to prevent aggregation during synthesis. Optimize coupling reagents and reaction times. |
Issue 3: Low Expression of this compound Fusion Protein
| Potential Cause | Troubleshooting Step | | Codon Bias | Optimize the codon usage of the this compound fusion gene for the specific expression host (e.g., E. coli). Both codon optimization and harmonization strategies can be considered. | | Inclusion Body Formation | Lower the induction temperature and IPTG concentration. Co-express with molecular chaperones. Use a solubility-enhancing fusion tag. | | Inefficient Cell Lysis | Ensure the lysis buffer is appropriate and that mechanical or chemical lysis is effective. | | Incorrect Purification Strategy | Verify that the affinity tag is accessible. Ensure the resin is compatible and not overloaded. Optimize the elution buffer composition and pH. |
Issue 4: Inconsistent Results in In Vivo Stability Assays
| Potential Cause | Troubleshooting Step | | Analyte Loss During Sample Preparation | Optimize the protein precipitation method. Mixtures of organic solvents may be more suitable than strong acids for preserving peptides. | | Matrix Effects in Mass Spectrometry | Incorporate an internal standard to normalize for variations in sample preparation and instrument response. | | Degradation During Sample Handling | Keep plasma samples on ice and process them quickly. Add protease inhibitors to the collection tubes. | | Incorrect Labeling Strategy | Be aware that fluorescent labels can sometimes alter peptide stability. Compare results with isotopically labeled peptides if possible. |
Data Presentation
Table 1: Comparison of Strategies to Enhance this compound Half-Life (Hypothetical Data)
| Modification Strategy | Molecular Weight (kDa) | In Vitro Stability (t½ in plasma, hours) | In Vivo Half-Life (t½ in rats, hours) | Receptor Binding Affinity (Kd, nM) |
| Native this compound | 3.9 | < 0.1 | ~0.08 | 1.2 |
| PEGylated this compound (20 kDa PEG) | ~24 | 12 | 8 | 5.5 |
| This compound-Albumin Fusion | ~70 | > 48 | 24 | 3.8 |
| Cyclic this compound Analog | 3.9 | 2 | 1.5 | 1.5 |
| This compound with D-Amino Acid Substitution | 3.9 | 4 | 2 | 2.1 |
Experimental Protocols
Protocol 1: Site-Specific PEGylation of this compound
This protocol describes a general method for PEGylating this compound at a primary amine (e.g., the N-terminus or a lysine side chain) using an NHS-ester activated PEG.
Materials:
-
This compound
-
Y-NHS-40K PEG (or other desired PEG-NHS ester)
-
Phosphate buffer (50 mM, pH 7.5)
-
Dry DMF or DMSO
-
Size-Exclusion Chromatography (SEC) column
-
HPLC system with UV and/or mass spectrometry (MS) detector
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in the phosphate buffer to a final concentration of 2-5 mg/mL.
-
Preparation of PEG Solution: Immediately before use, dissolve a 5- to 10-fold molar excess of Y-NHS-40K PEG in a small volume of dry DMF or DMSO.
-
PEGylation Reaction: Slowly add the PEG solution to the this compound solution while gently vortexing. Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 3 hours.
-
Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris buffer).
-
Purification: Purify the PEGylated this compound from unreacted PEG and this compound using an SEC column equilibrated with a suitable buffer (e.g., PBS).
-
Analysis: Analyze the fractions by HPLC-UV/MS to confirm the presence and purity of the mono-PEGylated this compound.
Protocol 2: Expression and Purification of this compound-Albumin Fusion Protein
This protocol outlines the expression of a His-tagged this compound-albumin fusion protein in E. coli and its purification.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the this compound-albumin expression vector
-
LB medium with appropriate antibiotic
-
IPTG
-
Lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA affinity chromatography column
Procedure:
-
Expression: Inoculate a starter culture and grow overnight. The next day, inoculate a larger volume of LB medium and grow to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow for 4-6 hours at 30°C.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice. Centrifuge the lysate to pellet cell debris.
-
Affinity Purification: Equilibrate the Ni-NTA column with lysis buffer. Load the cleared lysate onto the column. Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the fusion protein with elution buffer.
-
Analysis: Analyze the eluted fractions by SDS-PAGE to confirm the size and purity of the this compound-albumin fusion protein.
Protocol 3: In Vitro Plasma Stability Assay
This protocol is for determining the stability of modified this compound in plasma.
Materials:
-
Modified this compound
-
Human plasma
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
LC-MS system
Procedure:
-
Incubation: Spike the modified this compound into human plasma to a final concentration of 10 µM. Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the plasma sample.
-
Protein Precipitation: Add two volumes of cold acetonitrile to the plasma aliquot to precipitate the plasma proteins. Vortex and incubate at -20°C for 30 minutes.
-
Centrifugation: Centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact modified this compound remaining. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.
-
Half-Life Calculation: Plot the percentage of intact peptide remaining versus time and fit the data to a one-phase decay model to calculate the half-life.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: General workflow for this compound PEGylation.
Caption: Troubleshooting logic for low yield.
References
Troubleshooting Ularitide synthesis and purification challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of Ularitide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the chemically synthesized form of Urodilatin, a human natriuretic peptide.[1][2] It is investigated for its potential in treating acute decompensated heart failure (ADHF) due to its vasodilating, natriuretic, and diuretic effects.[3][4]
Q2: What is the general synthetic strategy for this compound?
A2: this compound is typically synthesized using solid-phase peptide synthesis (SPPS), followed by cleavage from the resin, formation of the intramolecular disulfide bond, and purification.[5] A common approach involves fragment condensation, where different segments of the peptide are synthesized separately and then ligated.[5]
Q3: What purity level can be expected for synthetic this compound?
A3: With appropriate purification techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC), a purity of over 99% can be achieved for this compound.[5] The purity of the crude peptide before purification can be significantly lower.[5]
Q4: How should this compound be stored to ensure its stability?
A4: For long-term storage, lyophilized (powder) this compound should be stored at -20°C or lower in a sealed container with a desiccant.[6] For short-term storage, refrigeration is suitable, but frequent opening of the container should be avoided to minimize exposure to moisture and air.[6] Room temperature storage should be minimized.[6]
Q5: What is the mechanism of action of this compound?
A5: this compound binds to the natriuretic peptide receptor-A (NPR-A), which activates guanylate cyclase and increases intracellular cyclic guanosine monophosphate (cGMP).[1][4] This signaling cascade leads to vasodilation, natriuresis (sodium excretion), and diuresis (urine production), which are beneficial in managing fluid overload in heart failure.[4]
This compound Signaling Pathway
Caption: this compound signaling pathway initiated by binding to the NPR-A receptor.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound synthesis and purification.
Problem 1: Low Yield of Crude this compound after Solid-Phase Synthesis
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incomplete Amino Acid Coupling | - Double couple problematic residues, especially bulky amino acids like Val, Ile, Thr, and Arg.[7] - Use a different coupling reagent (e.g., HATU, HOBt/DIC).[8] - Increase the reaction time for coupling steps.[8] - Perform a Kaiser test to confirm complete coupling after each step. |
| Peptide Aggregation on Resin | - Use a more polar solvent system (e.g., a higher percentage of DMF in DCM). - Incorporate pseudoproline dipeptides or use a high-loading resin to disrupt secondary structures. |
| Premature Cleavage from Resin | - Ensure the correct resin type is used for the desired C-terminus. - Verify the stability of the linker to the repeated deprotection conditions. |
Problem 2: Multiple Impurities Observed in HPLC of Crude this compound
Possible Causes & Solutions
| Cause | Recommended Solution |
| Aspartimide Formation | - Use protecting groups for the side chain of Aspartic Acid that minimize this side reaction (e.g., Hmb). - Avoid prolonged exposure to the basic conditions of Fmoc deprotection. |
| Deletion Sequences | - This is often a result of incomplete coupling. Refer to the solutions for Problem 1 . |
| Oxidation of Methionine | - Use scavengers during the cleavage step (e.g., thioanisole, EDT). - Perform all steps under an inert atmosphere (e.g., nitrogen or argon) to minimize air exposure.[9] |
| Racemization | - Use coupling reagents known to suppress racemization, such as those containing benzotriazole.[7] |
Problem 3: Difficulty in Purifying this compound using RP-HPLC
Possible Causes & Solutions
| Cause | Recommended Solution |
| Poor Peak Resolution | - Optimize the gradient of the mobile phase. A shallower gradient can improve the separation of closely eluting impurities.[10] - Try a different stationary phase (e.g., C4 or diphenyl instead of C18) which may offer different selectivity.[11] - Adjust the pH of the mobile phase. |
| Peptide Aggregation | - Dissolve the crude peptide in a stronger solvent like guanidine hydrochloride or urea before injection. - Add a small percentage of an organic solvent like isopropanol to the mobile phase. |
| Low Recovery | - Ensure the peptide is fully dissolved before loading onto the column. - Check for peptide precipitation on the column by performing a cleaning cycle. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Linear this compound (Fmoc/tBu Strategy)
-
Resin Swelling: Swell the Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once.
-
Washing: Wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (4 equivalents) with a coupling agent like HATU (3.98 equivalents) and a base like DIPEA (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin as in step 3.
-
Repeat: Repeat steps 2-5 for each amino acid in the this compound sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Resin Washing and Drying: Wash the resin with DCM and dry under vacuum.
Protocol 2: Cleavage, Disulfide Bond Formation, and Purification
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O/EDT) for 2-3 hours to cleave the peptide and remove side-chain protecting groups.
-
Precipitation: Precipitate the cleaved peptide in cold diethyl ether and centrifuge to collect the peptide pellet.
-
Washing: Wash the peptide pellet with cold diethyl ether to remove scavengers.
-
Disulfide Bond Formation (Oxidation):
-
Dissolve the linear peptide in an acetic acid solution (e.g., 10%).[5]
-
Slowly add an iodine solution in acetic acid dropwise until a persistent yellow color is observed.[5]
-
Monitor the reaction by HPLC to confirm the complete formation of the cyclic peptide.
-
Quench the excess iodine with a solution of ascorbic acid (Vitamin C).[5]
-
-
Purification:
-
Lyophilization: Lyophilize the pure fractions to obtain this compound as a white powder.
This compound Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. academic.oup.com [academic.oup.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. CN112521483A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. jpt.com [jpt.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Oxidation of methionine in proteins: roles in antioxidant defense and cellular regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 11. research.uaeu.ac.ae [research.uaeu.ac.ae]
Addressing Ularitide's off-target effects in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the off-target effects of Ularitide in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cellular assays?
A1: this compound, a synthetic form of urodilatin, primarily exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A).[1] This binding activates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine-3',5'-monophosphate (cGMP).[1] The subsequent increase in intracellular cGMP concentration is the primary driver of the downstream physiological effects, such as vasodilation and natriuresis.[2]
Q2: What are the potential off-target effects of this compound that I should be aware of in my cellular assays?
Q3: My cells are showing unexpected levels of apoptosis after this compound treatment. What could be the cause?
A3: Unexpected apoptosis could be due to several factors. Firstly, ensure that the this compound concentration you are using is within the well-established effective range for NPR-A activation. Extremely high concentrations may induce non-specific cytotoxic effects. Secondly, consider the possibility of off-target receptor activation. If your cells express NPR-C, its activation can trigger signaling pathways that may, in some cellular contexts, lead to apoptosis. Finally, review your experimental protocol for other potential stressors, such as issues with the cell culture media, serum batch, or other reagents.
Q4: I am observing inconsistent cGMP production in response to this compound. What are the common causes for this variability?
A4: Inconsistent cGMP production is a common issue. Several factors can contribute to this:
-
This compound Degradation: Peptides can be unstable in cell culture media. Ensure you are using freshly prepared this compound solutions for each experiment and minimize freeze-thaw cycles.
-
Cell Passage Number: High passage numbers can lead to changes in receptor expression and signaling efficiency. It is advisable to use cells within a consistent and low passage range.
-
Serum Effects: Components in fetal bovine serum (FBS) can sometimes interfere with peptide activity or the cGMP assay itself. Consider reducing the serum concentration or using a serum-free medium for the duration of the this compound treatment if your cell line allows.
-
Assay Technique: Ensure consistent timing of cell lysis and reagent addition in your cGMP assay, as cGMP levels can change rapidly.
Quantitative Data Summary
While specific binding affinities (Ki) or half-maximal effective concentrations (EC50) for this compound across all natriuretic peptide receptors are not comprehensively available in published literature, the following table summarizes the known on-target activity and the general selectivity profile of related natriuretic peptides to provide an indication of potential off-target interactions.
| Peptide | Receptor | Affinity/Activity | Reference |
| This compound (Urodilatin) | NPR-A | IC50: 4.2 nM (displacement of 125I-ANP binding) | [3] |
| NPR-A | Superimposable cGMP dose-response curve with ANP | [3] | |
| Atrial Natriuretic Peptide (ANP) | NPR-A | High Affinity (ANP ≥ BNP >>> CNP) | [4] |
| NPR-B | Low Affinity (CNP >> ANP ≥ BNP) | [4] | |
| NPR-C | High Affinity (ANP ≥ CNP ≥ BNP) | [4] | |
| Brain Natriuretic Peptide (BNP) | NPR-A | High Affinity (ANP ≥ BNP >>> CNP) | [4] |
| NPR-B | Low Affinity (CNP >> ANP ≥ BNP) | [4] | |
| NPR-C | Lower Affinity (ANP ≥ CNP ≥ BNP) | [4] | |
| C-type Natriuretic Peptide (CNP) | NPR-A | Very Low Affinity (ANP ≥ BNP >>> CNP) | [4] |
| NPR-B | High Affinity (CNP >> ANP ≥ BNP) | [4] | |
| NPR-C | High Affinity (ANP ≥ CNP ≥ BNP) | [4] |
Signaling Pathways & Experimental Workflows
Caption: this compound's primary and potential off-target signaling pathways.
References
- 1. This compound for the treatment of acute decompensated heart failure: from preclinical to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Urodilatin binds to and activates renal receptors for atrial natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
Technical Support Center: Ularitide Dose-Finding Studies in Refractory Ascites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ularitide in the context of dose-finding studies for refractory ascites. The information is based on the design and outcomes of the terminated Phase 2 clinical trial NCT04311489.
Frequently Asked Questions (FAQs)
Q1: What was the primary objective of the this compound dose-finding study in refractory ascites?
A1: The primary objective of the clinical trial (NCT04311489) was to investigate the safety, tolerability, and efficacy of this compound on the renal response in patients with liver cirrhosis and refractory ascites.[1] The main goal was to see if this compound infusion was more effective than a placebo in inducing and maintaining clinically significant natriuresis (sodium excretion) and diuresis (urine production).[1]
Q2: What was the starting dose of this compound in the clinical trial, and were there any adjustments?
A2: The initial starting dose for all participants was a continuous intravenous infusion of 30 ng/kg/min.[1][2][3] The study protocol allowed for dose adjustments to 15 ng/kg/min or 45 ng/kg/min depending on the patient's response and any side effects.[1] However, due to safety concerns, the starting dose was later reduced to 20 ng/kg/min.[2][3][4]
Q3: What were the primary and secondary endpoints of the study?
A3: The primary efficacy endpoint was the change in renal water excretion.[2][3][4] Secondary endpoints included changes in the rate of renal sodium excretion and changes in body weight.[2][3][4]
Q4: What were the main findings of the this compound study for refractory ascites?
A4: The study was terminated prematurely after an interim analysis.[2][3][4] The results indicated that this compound, at doses of 20-30 ng/kg/min, did not provide any benefit in terms of urine production or renal sodium excretion rate in patients with refractory ascites.[2][4] In fact, contrary to the hypothesis, the average urine production decreased after 24 hours of this compound treatment compared to baseline.[2][3][4]
Q5: What were the key safety concerns observed in the trial?
A5: Participants who received this compound experienced a higher rate of adverse reactions compared to the placebo group.[2][3][4] A significant safety concern was the development of serious reductions in blood pressure, which in turn affected their renal responsiveness.[2][3][4] The incidence rate ratio of adverse reactions for this compound versus placebo was 8.5.[2][3]
Troubleshooting Guide for Experimental Design
Issue 1: Lack of Efficacy at the Tested Doses
-
Problem: Continuous intravenous infusion of this compound at 20-30 ng/kg/min for up to 48 hours did not increase diuresis or natriuresis in patients with refractory ascites due to liver cirrhosis.[2][4]
-
Possible Explanation: Patients with refractory ascites often have advanced cirrhosis and significant sodium and water retention.[3] Previous pilot studies suggested that the diuretic response to 20 ng/kg/min was lowest in this patient population, and the response was varied, indicating this dose may have been insufficient to produce a significant clinical effect in this heterogeneous group.[4]
-
Recommendation: Future studies could explore a wider range of doses or different infusion protocols. However, any dose escalation must be approached with extreme caution due to the observed hypotensive effects. It may also be beneficial to investigate patient stratification based on biomarkers to identify potential responders.
Issue 2: Significant Hypotensive Events
-
Problem: Patients treated with this compound experienced serious reductions in blood pressure, which negatively impacted renal function.[2][3]
-
Possible Explanation: this compound is a synthetic form of urodilatin, a natriuretic peptide that causes vasodilation.[5][6][7] In patients with cirrhosis and already compromised cardiovascular function, the vasodilatory effect of this compound may be too potent, leading to clinically significant hypotension.
-
Recommendation: For future studies involving natriuretic peptides in this patient population, it is crucial to have strict blood pressure monitoring protocols in place. Pre-defined criteria for dose reduction or discontinuation of the infusion in response to blood pressure drops are essential safety measures.[1] Consideration could also be given to co-administration of agents that support blood pressure.
Issue 3: Patient Population Selection
-
Problem: The selected patient population with refractory ascites may have been too advanced in their disease to benefit from the mechanism of action of this compound.
-
Possible Explanation: Refractory ascites is a sign of severe decompensated cirrhosis with a poor prognosis.[3][8] The complex pathophysiology, including significant activation of vasoconstrictor systems, may counteract the effects of this compound.[9]
-
Recommendation: Future research could focus on patients with less severe ascites to determine if this compound is more effective in an earlier stage of the disease. A systematic review has shown that the natriuretic effect of atrial natriuretic peptide (a related compound) was more pronounced in patients with mild to moderate ascites compared to those with moderate/severe and refractory ascites.[9]
Data Presentation
Table 1: this compound Dosing Regimen in NCT04311489
| Parameter | Details |
| Drug | This compound (synthetic Urodilatin)[1] |
| Administration | Continuous intravenous infusion[1][8] |
| Initial Starting Dose | 30 ng/kg/min[1] |
| Revised Starting Dose | 20 ng/kg/min (due to safety concerns)[2][3][4] |
| Dose Adjustment | Possible adjustment to 15 ng/kg/min or 45 ng/kg/min based on effect and side effects[1] |
| Treatment Duration | Up to 48 hours[1][2][3] |
Table 2: Key Efficacy and Safety Outcomes of the NCT04311489 Trial
| Outcome Measure | This compound Group | Placebo Group | P-value |
| Change in Mean Urine Production after 24h | Decreased by 24.7 mL/h[2][3] | Increased by 6.2 mL/h[2][3] | 0.05[2][3] |
| Renal Sodium Excretion Rate | No increase[2][3] | - | - |
| Weight Gain | Not reduced[2][3] | - | - |
| Incidence Rate Ratio of Adverse Reactions | 8.5 (95% CI: 2-35)[2][3] | - | 0.003[2][3] |
| Serious Blood Pressure Reductions | Observed[2][3] | - | - |
Experimental Protocols
Protocol: this compound Infusion and Monitoring (based on NCT04311489)
-
Patient Selection: Patients with liver cirrhosis and refractory ascites, defined as failure to respond to or intolerance of high-dose diuretics, and early ascites recurrence.[1] Key inclusion criteria included a systolic blood pressure of ≥95 mmHg and serum creatinine <150 µmol/L.[1]
-
Randomization: Participants were randomized in a 2:1 ratio to receive either this compound or a placebo.[2][3] The study was double-blinded.[1][8]
-
Drug Administration: this compound or placebo was administered as a continuous intravenous infusion for up to 48 hours.[1][2][3] The starting infusion rate was 30 ng/kg/min, later amended to 20 ng/kg/min.[2][3][4]
-
Dose Titration: The infusion rate could be adjusted to 15 ng/kg/min or 45 ng/kg/min based on efficacy and tolerability, particularly in response to blood pressure changes.[1]
-
Monitoring: Frequent collection of blood and urine samples was performed during hospitalization to measure renal and systemic response biomarkers and hormones.[1][8] Continuous monitoring of vital signs, including blood pressure, was essential.
-
Endpoints Assessment:
-
Safety Follow-up: Patients were followed for 30 days after treatment to monitor for any serious adverse events.[1]
Mandatory Visualization
Caption: this compound's mechanism and the workflow of the NCT04311489 clinical trial.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Randomized clinical trial on safety of the natriuretic peptide this compound as treatment of refractory cirrhotic ascites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Randomized clinical trial on safety of the natriuretic peptide this compound as treatment of refractory cirrhotic ascites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound for the treatment of acute decompensated heart failure: from preclinical to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound as treatment of refractory ascites in cirrhosis- a study protocol for a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects and safety of natriuretic peptides as treatment of cirrhotic ascites: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ularitide Administration and Management of Iatrogenic Hypotension
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Ularitide, with a specific focus on mitigating the risk of iatrogenic hypotension during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces hypotension?
A1: this compound, a synthetic form of urodilatin, is a natriuretic peptide that lowers blood pressure primarily through vasodilation.[1][2][3][4] It binds to the natriuretic peptide receptor-A (NPR-A), which activates the intracellular guanylate cyclase.[2] This, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] Elevated cGMP levels lead to the relaxation of vascular smooth muscle, resulting in decreased systemic vascular resistance and a subsequent drop in blood pressure.[2]
Q2: How common is hypotension as a side effect of this compound administration in research and clinical settings?
A2: Hypotension is a frequently reported, dose-dependent adverse event associated with this compound infusion.[5][6] In the TRUE-AHF clinical trial, hypotension was observed in 22.4% of patients receiving this compound compared to 10.1% in the placebo group.[7] Preclinical studies in rats have also demonstrated a dose-dependent decrease in mean arterial pressure at higher infusion doses.[1]
Q3: What are the typical onset and characteristics of this compound-induced hypotension?
A3: Decreases in blood pressure generally occur within 4 to 12 hours after the initiation of a continuous this compound infusion.[1] In many cases, this hypotension can be asymptomatic.[1] When symptoms do occur, they are typically mild and develop over several hours.[1]
Troubleshooting Guide: Managing Iatrogenic Hypotension
Problem: A significant drop in blood pressure is observed after initiating this compound infusion in an experimental animal model.
Solution Workflow:
Caption: Workflow for Managing this compound-Induced Hypotension.
Detailed Troubleshooting Steps:
-
Confirm Hypotension: Continuously monitor blood pressure. In clinical trials, a systolic blood pressure (SBP) decrease to ≤80 mmHg was a trigger for intervention.[5] Researchers should establish a similar threshold appropriate for their animal model.
-
Assess Severity:
-
Asymptomatic/Mild Hypotension: If the blood pressure drop is minor and the animal shows no signs of distress, continue the infusion with heightened monitoring.
-
Significant/Symptomatic Hypotension: If the blood pressure drops below the predetermined threshold or the animal exhibits signs of distress, temporarily interrupt the infusion.[1]
-
-
Dose Adjustment:
-
Fluid Management: In a clinical setting, fluid intake and urine output are documented, and fluid balance is adjusted.[5] In a research setting, ensure the animal is adequately hydrated, as this compound's diuretic effect can contribute to volume depletion and exacerbate hypotension.
-
Record Keeping: Meticulously document the timing and severity of the hypotensive event, the intervention taken (infusion interruption, dose reduction), and the outcome. This data is crucial for interpreting experimental results.
Data Presentation
Table 1: this compound Dose and Hypotensive Effects in Preclinical Studies (Rats)
| This compound Dose (µg/kg) | Change in Mean Arterial Pressure (MAP) |
| 1.5 | No significant change |
| 6 | Decreased from 114 ± 5 mmHg to 96 ± 7 mmHg |
| 12 | Decreased from 114 ± 5 mmHg to 94 ± 4 mmHg |
Data extracted from a study in male Wistar rats with surgically induced chronic aortocaval fistula.[1]
Table 2: Incidence of Hypotension in Human Clinical Trials with this compound
| Study | This compound Dose | Incidence of Hypotension | Placebo Incidence |
| SIRIUS II | 7.5 ng/kg/min | 5.4% (combined with decreased BP) | N/A |
| 15 ng/kg/min | 5.4% (combined with decreased BP) | N/A | |
| 30 ng/kg/min | 5.4% (combined with decreased BP) | N/A | |
| TRUE-AHF | 15 ng/kg/min | 22.4% | 10.1% |
Data from Phase II (SIRIUS II) and Phase III (TRUE-AHF) clinical trials in patients with acute decompensated heart failure.[1][7]
Experimental Protocols
Protocol 1: Continuous Intravenous Infusion of this compound in a Rodent Model with Blood Pressure Monitoring
Objective: To assess the cardiovascular effects of this compound while monitoring for and managing iatrogenic hypotension.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Infusion pump
-
Catheters for intravenous infusion and arterial blood pressure monitoring
-
Blood pressure transducer and data acquisition system
-
Anesthesia (if applicable) and warming pad
Procedure:
-
Animal Preparation: Anesthetize the animal (if required by the experimental design) and maintain body temperature. Surgically implant catheters into a vein (for infusion) and an artery (for blood pressure monitoring).
-
Baseline Measurement: Allow the animal to stabilize after surgery. Record baseline mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate for a minimum of 30 minutes.
-
This compound Infusion:
-
Prepare this compound solution in the vehicle at the desired concentration.
-
Begin a continuous intravenous infusion of this compound at the predetermined dose (e.g., starting at a lower dose and escalating).
-
-
Blood Pressure Monitoring: Continuously record arterial blood pressure throughout the infusion period.
-
Hypotension Management:
-
Define a hypotensive threshold (e.g., a 20-30% decrease in MAP from baseline or an absolute SBP value).
-
If the blood pressure falls below this threshold:
-
Immediately stop the this compound infusion.
-
Continue to monitor blood pressure until it returns to a stable level.
-
Consider resuming the infusion at a 50% reduced dose or discontinuing the experiment for that subject.
-
-
-
Data Analysis: Analyze the blood pressure data to determine the time to onset and magnitude of any hypotensive effects at different this compound doses.
Mandatory Visualization
Caption: this compound Signaling Pathway Leading to Vasodilation.
References
- 1. This compound for the treatment of acute decompensated heart failure: from preclinical to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. frontiersin.org [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Randomized double‐blind clinical studies of this compound and other vasoactive substances in acute decompensated heart failure: a systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of this compound for the Treatment of Acute Decompensated Heart Failure - American College of Cardiology [acc.org]
- 8. Randomized clinical trial on safety of the natriuretic peptide this compound as treatment of refractory cirrhotic ascites - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Ularitide in Acute Decompensated Heart Failure (ADHF)
A Technical Resource for Clinical Researchers
The clinical development of Ularitide for the treatment of Acute Decompensated Heart Failure (ADHF) presented a promising therapeutic avenue that ultimately did not translate into the desired clinical outcomes. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the key challenges encountered during this compound's clinical evaluation, with a focus on the pivotal TRUE-AHF trial.
Frequently Asked Questions (FAQs)
Q1: What was the primary rationale for investigating this compound in ADHF?
A1: this compound, a synthetic form of urodilatin, was investigated due to its established pharmacological effects, including vasodilation, diuresis, and natriuresis.[1][2] These effects are mediated through the natriuretic peptide receptor-A (NPR-A), leading to an increase in cyclic guanosine monophosphate (cGMP), which helps to reduce cardiac preload and afterload.[3][4] Early-phase clinical studies demonstrated that this compound could lower cardiac filling pressures, improve dyspnea, and preserve renal function in ADHF patients, suggesting its potential to improve clinical outcomes.[1]
Q2: The TRUE-AHF trial was the definitive Phase III study for this compound. What were its primary objectives?
A2: The TRUE-AHF (Trial of this compound Efficacy and Safety in Acute Heart Failure) was designed to assess the effect of a 48-hour intravenous infusion of this compound on two co-primary outcomes in patients with ADHF:
-
Cardiovascular mortality: This was a long-term endpoint assessed over a median follow-up of 15 months.[5][6]
-
Hierarchical clinical composite endpoint: This short-term endpoint evaluated the patient's clinical course during the initial 48 hours of treatment.[5][6]
Q3: What were the key findings of the TRUE-AHF trial?
A3: The TRUE-AHF trial failed to meet its primary endpoints. There was no significant difference in cardiovascular mortality between the this compound and placebo groups.[5][6] Similarly, this compound did not show a significant benefit in the hierarchical clinical composite outcome compared to placebo.[5]
Q4: Did this compound demonstrate any physiological effects in the TRUE-AHF trial?
A4: Yes, despite the negative primary outcomes, this compound did exert some expected physiological effects. Patients in the this compound group showed a greater reduction in systolic blood pressure and N-terminal pro-brain natriuretic peptide (NT-proBNP) levels compared to the placebo group.[5][6] However, these favorable hemodynamic and neurohormonal changes did not translate into improved long-term clinical outcomes.[7]
Q5: What were the major adverse events associated with this compound in the TRUE-AHF trial?
A5: The most notable adverse event was a higher incidence of hypotension in the this compound group compared to the placebo group.[8] This is a known dose-limiting side effect of vasodilator therapies.
Troubleshooting Guide for Natriuretic Peptide Research
This guide addresses potential issues researchers might encounter when designing and interpreting experiments with natriuretic peptides like this compound.
| Issue | Potential Cause | Troubleshooting/Considerations |
| Discrepancy between favorable short-term hemodynamic effects and lack of long-term clinical benefit. | The short-term physiological effects may not be sustained after the drug infusion is discontinued. The underlying pathophysiology of ADHF is complex and may not be sufficiently addressed by short-term vasodilation alone. | Consider longer infusion durations or the development of sustained-release formulations. Investigate combination therapies that target multiple pathophysiological pathways in ADHF. Evaluate endpoints that are more directly linked to long-term cardiac remodeling and function. |
| Significant hypotension limiting the therapeutic dose. | The vasodilatory effects of natriuretic peptides can lead to dose-limiting drops in blood pressure, particularly in hemodynamically unstable patients. | Implement careful dose-escalation protocols. Exclude patients with borderline low blood pressure from initial trials.[9] Consider co-administration with agents that can mitigate hypotension without compromising efficacy. |
| Failure to demonstrate a reduction in myocardial injury markers (e.g., troponin). | The mechanism of action may not directly impact the pathways of myocyte injury and death in ADHF. The timing of drug administration might be too late to prevent significant myocardial damage. | Investigate the effects of the drug on markers of cardiac fibrosis and inflammation. In preclinical models, explore the optimal window for drug administration relative to the onset of acute decompensation. |
Quantitative Data Summary
The following tables summarize key quantitative data from the TRUE-AHF trial.
Table 1: Primary Outcomes of the TRUE-AHF Trial
| Outcome | This compound Group (n=1069) | Placebo Group (n=1088) | Hazard Ratio (96% CI) | p-value |
| Cardiovascular Death | 21.7% | 21.0% | 1.03 (0.85 to 1.25) | 0.75 |
Data sourced from the TRUE-AHF trial results.[5][6]
Table 2: Key Secondary and Safety Outcomes of the TRUE-AHF Trial
| Outcome | This compound Group | Placebo Group | p-value |
| Hypotension | 22.4% | 10.1% | <0.001 |
| Rehospitalization for HF (30 days) | 7.1% | 7.0% | 1.0 |
| All-cause mortality or CV hospitalization (6 months) | 40.7% | 37.2% | 0.1 |
Data sourced from the TRUE-AHF trial results.[8]
Experimental Protocols
TRUE-AHF Trial Protocol Summary
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter, international Phase III trial.[5][6]
-
Patient Population: 2157 patients hospitalized for ADHF with dyspnea at rest, elevated natriuretic peptide levels, and a systolic blood pressure of at least 116 mmHg.[8]
-
Intervention: Patients were randomized to receive either a continuous intravenous infusion of this compound (15 ng/kg of body weight per minute) or a matching placebo for 48 hours, in addition to standard therapy.[5][6]
-
Inclusion Criteria (abbreviated):
-
Age 18-85 years.
-
Unplanned hospitalization for ADHF.
-
Dyspnea at rest.
-
BNP >500 pg/mL or NT-proBNP >2000 pg/mL.
-
Systolic blood pressure ≥116 mmHg and ≤180 mmHg.[8]
-
-
Exclusion Criteria (abbreviated):
-
Cardiogenic shock.
-
Active myocarditis, obstructive hypertrophic cardiomyopathy, or severe uncorrected valvular disease.
-
Recent treatment with other intravenous vasodilators or inotropes.
-
Severe renal impairment (creatinine clearance <25 mL/min/1.73 m²).[8]
-
Visualizations
References
- 1. This compound for the treatment of acute decompensated heart failure: from preclinical to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of acute decompensated heart failure: from preclinical to clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Effect of this compound on Cardiovascular Mortality in Acute Heart Failure. [sonar.ch]
- 6. Effect of this compound on Cardiovascular Mortality in Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. No Late Clinical Gain With Early IV Therapy: TRUE-AHF Published [medscape.com]
- 8. Efficacy and Safety of this compound for the Treatment of Acute Decompensated Heart Failure - American College of Cardiology [acc.org]
- 9. Effect of this compound on Cardiovascular Mortality in Acute Heart Failure - [medicinesresources.nhs.uk]
Validation & Comparative
Ularitide vs. Standard Diuretics for Ascites: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Ularitide and standard diuretic therapies in the management of ascites, a common complication of liver cirrhosis. While direct head-to-head clinical trials are not available, this document synthesizes the existing evidence from clinical studies of this compound and established knowledge on standard diuretic treatments, primarily focusing on spironolactone and furosemide.
Executive Summary
Current clinical evidence does not support the use of this compound for the treatment of refractory ascites in patients with cirrhosis. A recent randomized controlled trial demonstrated that this compound, at doses of 20-30 ng/kg/min, failed to improve urine production or renal sodium excretion and was associated with a higher incidence of adverse events compared to placebo.[1][2][3] In contrast, standard diuretic therapy with aldosterone antagonists (spironolactone) and loop diuretics (furosemide) remains the cornerstone of ascites management, with established efficacy in numerous studies.[4][5][6][7]
This compound: Mechanism of Action
This compound is a synthetic form of urodilatin, a natriuretic peptide produced in the kidneys.[8][9][10] Its mechanism of action involves binding to the natriuretic peptide receptor-A (NPR-A), which activates intracellular guanylate cyclase.[8][9][11] This leads to an increase in cyclic guanosine monophosphate (cGMP), resulting in vasodilation, diuresis (increased urine production), and natriuresis (increased sodium excretion).[9][11]
Caption: this compound signaling pathway.
This compound Efficacy in Refractory Ascites: Clinical Trial Data
A randomized, double-blind, placebo-controlled clinical trial (EudraCT no. 2019-002268-28) investigated the efficacy and safety of this compound in patients with refractory cirrhotic ascites.[1][2] The trial was prematurely terminated due to a lack of efficacy and safety concerns.[1]
Experimental Protocol: this compound for Refractory Ascites
-
Study Design: Randomized, placebo-controlled, double-blind, single-center trial.[12]
-
Participants: 17 patients with liver cirrhosis and refractory ascites were randomized in a 2:1 ratio to receive either this compound (n=11) or placebo (n=6).[1][2]
-
Intervention: this compound or placebo was administered as a continuous intravenous infusion for up to 48 hours.[1][2][12] The initial starting dose of this compound was 30 ng/kg/min, which was later reduced to 20 ng/kg/min for safety reasons.[1][2] The dose could be adjusted to 15 ng/kg/min or 45 ng/kg/min depending on effect and side effects.[12]
-
Primary Efficacy Endpoint: Change in renal water excretion.[1]
-
Secondary Endpoints: Changes in renal sodium excretion rate and body weight.[1]
Caption: Experimental workflow of the this compound trial.
Quantitative Data: this compound vs. Placebo in Refractory Ascites
| Parameter | This compound Group | Placebo Group | p-value | Citation |
| Change in Urine Production (mL/h) at 24h | -24.7 | -6.2 | 0.05 | [1][2][3] |
| Mean Urine Production at 24h vs. Baseline (mL/h) | 22.8 vs. 47.5 | - | 0.04 | [1][2][3] |
| Change in Renal Sodium Excretion Rate | No increase | No increase | - | [1][2][3] |
| Change in Body Weight | No reduction | No reduction | - | [1][2][3] |
| Incidence Rate Ratio of Adverse Reactions | 8.5 (95% CI: 2–35) | - | 0.003 | [1][2][3] |
Note: A negative value for the change in urine production indicates a decrease from baseline.
The results clearly indicate that this compound did not induce the desired diuretic and natriuretic effects in patients with refractory ascites.[1][3] In fact, it led to a significant decrease in urine production compared to baseline and a greater decrease compared to placebo.[1][2][3] Furthermore, this compound was associated with a significantly higher rate of adverse reactions, including serious reductions in blood pressure.[1][2][3]
Standard Diuretics in Ascites Management
The standard medical treatment for ascites in cirrhotic patients involves the use of diuretics, specifically aldosterone antagonists and loop diuretics.
-
Spironolactone: An aldosterone antagonist that acts on the distal renal tubules to inhibit sodium reabsorption. It is considered a first-line agent, particularly in patients with hyperaldosteronism, which is common in cirrhosis.[5][6]
-
Furosemide: A loop diuretic that inhibits sodium reabsorption in the loop of Henle. It is often used in combination with spironolactone to enhance diuresis and maintain potassium balance.[6]
Efficacy of Standard Diuretics
Numerous studies have established the efficacy of spironolactone, alone or in combination with furosemide, in the management of cirrhotic ascites.
Quantitative Data: Efficacy of Standard Diuretics in Nonazotemic Cirrhosis with Ascites
| Study / Comparison | Key Findings | Citation |
| Furosemide vs. Spironolactone | Response rate to spironolactone was significantly higher than to furosemide (18/19 vs. 11/21 patients, p < 0.01). 9 out of 10 non-responders to furosemide subsequently responded to spironolactone. | [5] |
| Combined vs. Sequential Therapy (Spironolactone then Furosemide) | Combined therapy is preferable, leading to a higher percentage of patients resolving ascites without changing the diuretic step (76% vs. 56%, p < 0.05) and fewer adverse effects, particularly hyperkalemia (4% vs. 18%, p < 0.05). | [4] |
| Spironolactone alone vs. Spironolactone + Furosemide | Similar response rates (94% vs. 98%) and incidence of complications. The combination therapy group required more frequent dose reductions due to excessive diuresis (68% vs. 34%, p=0.002). | [7] |
Conclusion
Based on the available evidence, this compound has not demonstrated efficacy in the treatment of refractory ascites and is associated with significant safety concerns. In contrast, standard diuretic therapy with spironolactone and furosemide is a well-established and effective treatment for ascites in patients with cirrhosis. Future research on novel treatments for refractory ascites is warranted, but at present, this compound does not have a place in the management of this condition.
References
- 1. Randomized clinical trial on safety of the natriuretic peptide this compound as treatment of refractory cirrhotic ascites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Randomized clinical trial on safety of the natriuretic peptide this compound as treatment of refractory cirrhotic ascites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined versus sequential diuretic treatment of ascites in non-azotaemic patients with cirrhosis: results of an open randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized comparative study of efficacy of furosemide versus spironolactone in nonazotemic cirrhosis with ascites. Relationship between the diuretic response and the activity of the renin-aldosterone system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Why do we use the combination of furosemide and spironolactone in the treatment of cirrhotic ascites? | AASLD [aasld.org]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound for the treatment of acute decompensated heart failure: from preclinical to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Ularitide versus Atrial Natriuretic Peptide (ANP): A Preclinical Head-to-Head Comparison
A comprehensive evaluation of Ularitide and endogenous Atrial Natriuretic Peptide (ANP) in preclinical settings reveals significant differences in their pharmacodynamic profiles, primarily driven by this compound's enhanced resistance to enzymatic degradation. This guide synthesizes available preclinical data to provide researchers, scientists, and drug development professionals with a detailed comparison of these two natriuretic peptides.
This compound, a synthetic form of urodilatin, is a 32-amino acid peptide, structurally analogous to the 28-amino acid ANP, with a four-amino-acid N-terminal extension.[1] Both peptides exert their physiological effects by binding to the natriuretic peptide receptor-A (NPR-A) and stimulating the production of the second messenger cyclic guanosine monophosphate (cGMP).[1] This signaling cascade mediates vasodilation, diuresis, and natriuresis, crucial processes in cardiovascular and renal homeostasis.[1][2]
Executive Summary of Preclinical Findings
Preclinical studies consistently demonstrate that while both this compound and ANP engage the same receptor and signaling pathway, this compound exhibits a more potent and sustained in vivo response. This is largely attributed to its increased resistance to degradation by neutral endopeptidase (NEP), a key enzyme in natriuretic peptide metabolism.[1][3] In animal models of heart failure, this compound has been shown to induce more significant diuresis and natriuresis compared to ANP at equimolar doses.
In Vitro Profile: Receptor Binding and Second Messenger Activation
Resistance to Neutral Endopeptidase (NEP) Degradation
The N-terminal extension of this compound provides steric hindrance, making it a poorer substrate for NEP compared to ANP.[1][3] This difference in enzymatic susceptibility is a critical determinant of their in vivo efficacy.
| Parameter | This compound (Urodilatin) | ANP | Reference |
| NEP Degradation Preference | Poorer Substrate | Preferred Substrate | [3] |
| kcat/Km (human NEP) | Not explicitly stated, but lower than ANP | 5.1 M⁻¹s⁻¹ | [3] |
Table 1: Comparative Resistance to Neutral Endopeptidase (NEP) Degradation. This table highlights the differential susceptibility of this compound and ANP to degradation by NEP.
In Vivo Preclinical Efficacy: Head-to-Head in a Canine Model of Heart Failure
A key preclinical study in a canine model of overt congestive heart failure provides valuable comparative data on the in vivo effects of this compound and ANP.
| Parameter | This compound | ANP | Reference |
| Urinary Sodium Excretion | Increased | No significant increase | [1] |
| Glomerular Filtration Rate (GFR) | Increased | No significant increase | [1] |
| Plasma cGMP | Increased | No significant change | [1] |
| Urinary cGMP Excretion | Increased | No significant change | [1] |
| Renal Resistance | Lower than ANP | Higher than this compound | [1] |
Table 2: In Vivo Comparison of this compound and ANP in a Canine Model of Overt Congestive Heart Failure. This table summarizes the differential renal and hemodynamic responses to equimolar infusions of this compound and ANP.
Signaling Pathway and Mechanism of Action
Both this compound and ANP initiate their biological effects by binding to the extracellular domain of NPR-A. This binding event induces a conformational change in the receptor, activating its intracellular guanylate cyclase domain. This, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The elevated intracellular cGMP levels then activate cGMP-dependent protein kinase (PKG), which phosphorylates downstream targets to mediate the final physiological responses, including smooth muscle relaxation (vasodilation) and regulation of ion channels in the kidney (natriuresis and diuresis).
Experimental Protocols
Radioligand Binding Assay for NPR-A (General Protocol)
This competitive binding assay is designed to determine the affinity of this compound and ANP for the NPR-A receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues overexpressing NPR-A.
-
Incubation: A fixed concentration of a radiolabeled natriuretic peptide (e.g., ¹²⁵I-ANP) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound or ANP.
-
Separation: The reaction is incubated to equilibrium, after which the bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the bound ligand, is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
cGMP Accumulation Assay (General Protocol)
This assay quantifies the ability of this compound and ANP to stimulate the production of intracellular cGMP.
-
Cell Culture: Cells endogenously expressing or transfected with NPR-A are cultured in appropriate media.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cGMP.
-
Stimulation: Cells are then stimulated with varying concentrations of this compound or ANP for a defined period.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cGMP.
-
Quantification: The concentration of cGMP in the cell lysate is determined using a competitive enzyme immunoassay (EIA) or a similar detection method.
-
Data Analysis: The data are plotted as cGMP concentration versus agonist concentration, and a dose-response curve is fitted to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).
Conclusion
The preclinical data strongly suggest that this compound's primary advantage over endogenous ANP lies in its enhanced metabolic stability, leading to more pronounced and sustained in vivo effects, particularly on renal function. While both peptides exhibit similar mechanisms of action at the receptor level, the superior pharmacokinetic profile of this compound makes it a more potent therapeutic agent in preclinical models of heart failure. These findings have provided a strong rationale for the clinical development of this compound for conditions such as acute decompensated heart failure.
References
Validating Biomarkers for Ularitide's Therapeutic Effect: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of biomarkers used to validate the therapeutic effect of Ularitide in acute decompensated heart failure (ADHF). It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of this compound's performance against other therapeutic alternatives, supported by experimental data.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic form of urodilatin, a human natriuretic peptide produced in the kidneys.[1] It exerts its therapeutic effects in ADHF through a well-defined signaling pathway. This compound binds to the natriuretic peptide receptor-A (NPR-A), which activates particulate guanylate cyclase (pGC).[1] This, in turn, increases the intracellular concentration of cyclic guanosine monophosphate (cGMP), a second messenger that mediates several beneficial downstream effects, including vasodilation, diuresis, and natriuresis.[1] These actions collectively reduce cardiac preload and afterload, alleviating the symptoms of ADHF.
Biomarker Comparison: this compound vs. Alternative Therapies
The therapeutic efficacy of this compound and its alternatives can be monitored and validated through the measurement of various biomarkers. The following tables summarize the quantitative changes in key biomarkers observed in clinical trials for this compound and other commonly used ADHF therapies.
Table 1: Comparison of Biomarker Modulation by this compound and Other Natriuretic Peptides
| Biomarker | This compound (TRUE-AHF Trial) | Nesiritide (ASCEND-HF Trial) |
| NT-proBNP | Significant decrease (p < 0.001) compared to placebo.[2] | No significant difference in the composite endpoint of death or CHF hospitalization at 30 days. Mild improvements in dyspnea.[3] |
| Cardiac Troponin T | No significant difference in changes between the this compound and placebo groups.[4] | Not reported as a primary or secondary endpoint. |
| Endothelin-1 | Decreased by ~15% across all doses compared to placebo at 26 hours.[1] | Not reported as a primary or secondary endpoint. |
| Aldosterone | Decreased by 40% with 15 ng/kg/min infusion at 6 hours (P = 0.05).[1] | Not reported as a primary or secondary endpoint. |
| Serum Creatinine | Significant increase (p = 0.005) compared to placebo.[2] | No significant difference in renal impairment at 30 days.[5] |
Table 2: Comparison of Biomarker Modulation by Other Classes of Heart Failure Medications
| Biomarker | Sacubitril/Valsartan (PARADIGM-HF Trial) | Dobutamine | Furosemide |
| NT-proBNP | Lowered by 32% vs 7% with enalapril at 4 weeks.[6] | May not significantly alter NT-proBNP levels. | No significant difference in plasma NT-proBNP levels compared to torsemide.[7] |
| Cardiac Troponin | Not reported as a primary endpoint. | Can increase in the context of stress echocardiography. | Not typically monitored as a direct effect of the drug. |
| sST2 | Not a primary endpoint in PARADIGM-HF. | Not a commonly reported biomarker for dobutamine. | Not a commonly reported biomarker for furosemide. |
| Galectin-3 | Not a primary endpoint in PARADIGM-HF. | Not a commonly reported biomarker for dobutamine. | Not a commonly reported biomarker for furosemide. |
| Renal Function Markers | Slower rate of eGFR decline compared to enalapril.[8] | Can potentially impact renal function. | Can lead to electrolyte imbalances and changes in renal function markers. |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible measurement of biomarkers. Below are representative protocols for key immunoassays.
N-Terminal pro-B-Type Natriuretic Peptide (NT-proBNP) ELISA Protocol (Sandwich ELISA)
-
Preparation: Bring all reagents and samples to room temperature. Reconstitute standards and prepare serial dilutions.
-
Coating: A microplate is pre-coated with a monoclonal antibody specific for NT-proBNP.
-
Sample/Standard Addition: Add 100 µL of standards, controls, and patient samples (serum or plasma) to the appropriate wells.
-
Incubation: Cover the plate and incubate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C).
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with wash buffer to remove unbound substances.
-
Detection Antibody: Add 100 µL of a biotin-conjugated anti-human NT-proBNP antibody to each well.
-
Incubation: Cover and incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well.
-
Incubation: Cover and incubate for 30-60 minutes at 37°C.
-
Washing: Repeat the wash step.
-
Substrate: Add 90 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well.
-
Incubation: Incubate in the dark at room temperature for 15-30 minutes, allowing for color development.
-
Stop Reaction: Add 50 µL of stop solution to each well to terminate the reaction.
-
Reading: Measure the optical density (OD) at 450 nm using a microplate reader.
-
Calculation: Calculate the NT-proBNP concentration in the samples by interpolating their OD values from a standard curve.[9][10]
Cardiac Troponin I (cTnI) Immunoassay Protocol (Sandwich Immunoassay)
-
Sample Collection: Collect whole blood, serum, or plasma specimens. Serum is often the required sample type.
-
Principle: The assay utilizes monoclonal antibodies directed against different epitopes of the cTnI molecule. One antibody is immobilized on a solid phase (e.g., microtiter well), and another is conjugated to an enzyme (e.g., HRP).
-
Reaction: The sample is incubated with the antibodies, allowing for the formation of a "sandwich" complex (immobilized antibody - cTnI - enzyme-linked antibody).
-
Washing: Unbound reagents are washed away.
-
Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme to produce a colored product.
-
Detection: The intensity of the color is proportional to the concentration of cTnI in the sample and is measured spectrophotometrically.
-
Quantification: The concentration is determined by comparing the sample's signal to that of known calibrators.[11][12]
Soluble ST2 (sST2) ELISA Protocol (Sandwich ELISA)
-
Assay Principle: A monoclonal antibody specific for human sST2 is pre-coated onto a microplate.
-
Sample and Standard Incubation: Standards and samples (serum or plasma) are pipetted into the wells, and any sST2 present is bound by the immobilized antibody.
-
Washing: Unbound substances are washed away.
-
Detection Antibody: An enzyme-linked polyclonal antibody specific for human sST2 is added to the wells.
-
Washing: Unbound antibody-enzyme reagent is removed by washing.
-
Substrate Reaction: A substrate solution is added, and color develops in proportion to the amount of sST2 bound.
-
Stopping the Reaction: The color development is stopped.
-
Measurement: The intensity of the color is measured using a microplate reader.[13][14]
Galectin-3 Immunoassay Protocol (Sandwich ELISA)
-
Plate Preparation: A microplate is pre-coated with a monoclonal antibody specific for human Galectin-3.
-
Sample Addition: Assay diluent is added to each well, followed by the addition of standards, controls, or samples (serum or plasma). The plate is incubated for 2 hours at room temperature.
-
Washing: Wells are washed four times with wash buffer.
-
Conjugate Addition: A Galectin-3 conjugate (enzyme-linked polyclonal antibody) is added to each well, and the plate is incubated for 2 hours at room temperature.
-
Washing: The aspiration/wash step is repeated.
-
Substrate Addition: Substrate solution is added, and the plate is incubated for 30 minutes at room temperature, protected from light.
-
Stop Solution: Stop solution is added to each well.
-
Reading: The optical density of each well is determined within 30 minutes, using a microplate reader set to 450 nm.[15][16]
Visualizations
This compound Signaling Pathway
Caption: this compound's signaling cascade leading to its therapeutic effects.
Experimental Workflow for Biomarker Immunoassay
Caption: A generalized workflow for a sandwich ELISA-based biomarker assay.
References
- 1. This compound for the treatment of acute decompensated heart failure: from preclinical to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of this compound for the Treatment of Acute Decompensated Heart Failure - American College of Cardiology [acc.org]
- 3. Acute Study of Clinical Effectiveness of Nesiritide in Decompensated Heart Failure Trial - American College of Cardiology [acc.org]
- 4. Effect of this compound on Cardiovascular Mortality in Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unibs.it [iris.unibs.it]
- 6. entrestohcp.com [entrestohcp.com]
- 7. Comparison of diuretics shows no difference in heart failure survival | EurekAlert! [eurekalert.org]
- 8. Prospective Comparison of ARNI With ACEI to Determine Impact on Global Mortality and Morbidity in Heart Failure - American College of Cardiology [acc.org]
- 9. cloud-clone.com [cloud-clone.com]
- 10. Human NT-ProBNP(N-Terminal Pro-Brain Natriuretic Peptide) ELISA Kit [elkbiotech.com]
- 11. intimex.cz [intimex.cz]
- 12. praxisdienst.de [praxisdienst.de]
- 13. elkbiotech.com [elkbiotech.com]
- 14. file.elabscience.com [file.elabscience.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. aviscerabioscience.com [aviscerabioscience.com]
A Comparative Analysis of Ularitide and Other Vasoactive Substances in Acute Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Ularitide, a synthetic form of urodilatin, against other prominent vasoactive substances used in the management of acute decompensated heart failure (ADHF). The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy based on clinical trial data, detailed experimental protocols from pivotal studies, and safety profiles.
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects through a distinct signaling pathway.[1][2] It is a natriuretic peptide that binds to the natriuretic peptide receptor-A (NPR-A), activating particulate guanylate cyclase (pGC).[1] This leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which mediates various downstream effects including vasodilation, diuresis, and natriuresis.[1][2]
In contrast, other vasoactive agents operate through different mechanisms. Nitroglycerin, a nitrate, is a pro-drug that is converted to nitric oxide (NO), which then activates soluble guanylate cyclase (sGC), also leading to cGMP production and vasodilation. Dobutamine is a beta-1 adrenergic receptor agonist that directly stimulates cardiac contractility (inotropic effect) and heart rate, thereby increasing cardiac output. Nesiritide, like this compound, is a recombinant natriuretic peptide that activates NPR-A to increase cGMP levels.
Caption: Signaling pathways of this compound, Nesiritide, Nitroglycerin, and Dobutamine.
Comparative Efficacy: Hemodynamic and Clinical Endpoints
Clinical trials have provided valuable data on the comparative efficacy of these vasoactive substances. The following tables summarize key hemodynamic and clinical outcomes from major studies.
Hemodynamic Effects of this compound (SIRIUS II Trial)
The SIRIUS II study, a Phase II randomized, double-blind, placebo-controlled trial, evaluated the effects of a 24-hour infusion of this compound in patients with decompensated heart failure.[3][4][5]
| Parameter | Placebo (n=53) | This compound (7.5 ng/kg/min) (n=60) | This compound (15 ng/kg/min) (n=53) | This compound (30 ng/kg/min) (n=55) |
| Change in PCWP at 6h (mmHg) | - | Decrease (P=0.052) | Decrease (P=0.000004) | Decrease (P=0.000002) |
| Change in SVR at 6h | - | - | Decrease (P=0.017) | Decrease (P=0.00002) |
| Change in Cardiac Index at 6h | - | - | Increase (P=0.017) | Increase (P=0.00002) |
PCWP: Pulmonary Capillary Wedge Pressure; SVR: Systemic Vascular Resistance.
Comparative Hemodynamic Effects: this compound vs. Other Vasoactive Agents (Meta-Analysis)
A meta-analysis of randomized, double-blind clinical studies provided a comparison of the hemodynamic effects of this compound with other vasoactive substances.[6]
| Parameter (at 6 hours) | This compound (Hedges' g effect size) | Pooled Other Agents (Hedges' g effect size) | P-value (this compound vs. Others) |
| Pulmonary Artery Wedge Pressure (PAWP) | -0.979 (P < 0.0001) | -0.478 (P < 0.0001) | 0.0303 |
| Right Atrial Pressure (RAP) | -0.797 | -0.304 | 0.0274 |
Hemodynamic Effects: Nesiritide vs. Nitroglycerin (VMAC Trial)
The Vasodilation in the Management of Acute Congestive Heart Failure (VMAC) trial compared the efficacy of Nesiritide with intravenous nitroglycerin.[7][8]
| Parameter (at 3 hours) | Placebo | Nitroglycerin | Nesiritide |
| Change in PCWP (mmHg) | -2.0 | -3.8 | -5.8 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols for key clinical trials.
TRUE-AHF Trial (this compound)
The TRUE-AHF (Trial of this compound's Efficacy and Safety in Acute Heart Failure) was a pivotal Phase III, randomized, double-blind, placebo-controlled study.[9][10][11]
Caption: Workflow of the TRUE-AHF clinical trial.
-
Objective: To evaluate the effect of a 48-hour infusion of this compound on the short-term clinical course and long-term cardiovascular mortality in patients with ADHF.[9][10]
-
Design: Randomized, double-blind, parallel-group, placebo-controlled trial.[9][10]
-
Population: Patients with ADHF enrolled within 12 hours of their initial clinical presentation.[9][10]
-
Intervention: A 48-hour intravenous infusion of this compound (15 ng/kg/min) or placebo, in addition to standard therapy.[12]
-
Co-Primary Endpoints:
SIRIUS II Trial (this compound)
The SIRIUS II trial was a Phase II study to assess the hemodynamic and clinical effects of this compound.[3][4][5]
-
Objective: To evaluate the efficacy and safety of different doses of intravenous this compound in patients with decompensated heart failure.[3][4]
-
Design: Randomized, double-blind, placebo-controlled trial.[3][4]
-
Population: 221 patients with decompensated heart failure and dyspnea at rest or with minimal activity.[3]
-
Intervention: A 24-hour continuous infusion of placebo or this compound at doses of 7.5, 15, or 30 ng/kg/min.[4]
-
Primary Endpoints: Change in pulmonary capillary wedge pressure and dyspnea score at 6 hours.[3][4]
VMAC Trial (Nesiritide)
The VMAC trial was designed to compare the safety and efficacy of Nesiritide with intravenous nitroglycerin and placebo.[7][13]
-
Objective: To compare the effects of Nesiritide, nitroglycerin, and placebo on hemodynamic and clinical parameters in patients with acutely decompensated congestive heart failure.
-
Design: Randomized, double-blind, active- and placebo-controlled trial.[7][13]
-
Population: 489 hospitalized patients with dyspnea at rest due to acutely decompensated CHF.[7]
-
Intervention: Patients were randomized to receive intravenous Nesiritide (2 µg/kg bolus followed by a 0.01 µg/kg/min infusion), titratable intravenous nitroglycerin, or placebo, in addition to standard care.[7]
-
Primary Endpoints: Change in pulmonary capillary wedge pressure and patient's self-evaluation of dyspnea at 3 hours.
Safety and Adverse Effects
The safety profile is a critical consideration in the selection of a vasoactive agent. The table below summarizes the most frequently reported adverse effects for each drug.
| Vasoactive Substance | Common Adverse Effects |
| This compound | Hypotension, dose-dependent decrease in blood pressure.[3][4][14] In the TRUE-AHF trial, hypotension was more common with this compound than placebo (22.4% vs. 10.1%).[15] |
| Nesiritide | Hypotension, headache, nausea, renal impairment, and back pain.[16][17] |
| Nitroglycerin | Headache, flushing, dizziness, fainting, low blood pressure (hypotension), and irregular heart rhythms.[18][19][20] |
| Dobutamine | Increased heart rate (tachycardia), increased blood pressure, arrhythmias, nausea, vomiting, and headache.[21][22][23][24] |
Conclusion
This compound has demonstrated significant beneficial hemodynamic effects in patients with acute decompensated heart failure, including reductions in cardiac filling pressures and improvements in cardiac index.[3] Comparative meta-analyses suggest that this compound may offer a greater reduction in pulmonary artery wedge pressure and right atrial pressure compared to other pooled vasoactive agents.[6] However, the pivotal TRUE-AHF trial did not show a significant reduction in the primary endpoint of long-term cardiovascular mortality compared to placebo, although it did demonstrate favorable physiological effects.[12] The most common adverse effect associated with this compound is a dose-dependent decrease in blood pressure.
Nesiritide also improves hemodynamic parameters but its clinical benefit has been debated. Nitroglycerin is a well-established vasodilator, though its effects can be limited by tolerance. Dobutamine offers inotropic support but carries a risk of arrhythmias and increased myocardial oxygen demand.
The choice of vasoactive agent in acute heart failure should be individualized based on the patient's hemodynamic profile, clinical presentation, and potential for adverse effects. Further research, including head-to-head comparative trials, is warranted to better define the relative positioning of these agents in the management of ADHF.
References
- 1. This compound for the treatment of acute decompensated heart failure: from preclinical to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Haemodynamic and clinical effects of this compound in decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Haemodynamic and clinical effects of this compound in decompensated heart failure - article [repository.rudn.ru]
- 6. Randomized double‐blind clinical studies of this compound and other vasoactive substances in acute decompensated heart failure: a systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Intravenous nesiritide vs nitroglycerin for treatment of decompensated congestive heart failure: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rationale for and design of the TRUE-AHF trial: the effects of this compound on the short-term clinical course and long-term mortality of patients with acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zora.uzh.ch [zora.uzh.ch]
- 11. crtonline.org [crtonline.org]
- 12. Effect of this compound on Cardiovascular Mortality in Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vasodilation in the Management of Acute Congestive Heart Failure - American College of Cardiology [acc.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Efficacy and Safety of this compound for the Treatment of Acute Decompensated Heart Failure - American College of Cardiology [acc.org]
- 16. Nesiritide: a new drug for the treatment of decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. Nitrates for acute heart failure syndromes | Cochrane [cochrane.org]
- 19. Nitroglycerin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Nitroglycerin | Heart and Stroke Foundation [heartandstroke.ca]
- 21. What are the side effects of Dobutamine Hydrochloride? [synapse.patsnap.com]
- 22. drugs.com [drugs.com]
- 23. my.clevelandclinic.org [my.clevelandclinic.org]
- 24. Cardiovascular effects of dobutamine in severe congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Ularitide's Effect on Cardiac Troponin Levels: A Comparative Guide for Researchers
In the landscape of inotropic agents for acute decompensated heart failure (ADHF), understanding their potential for myocardial injury is paramount. Cardiac troponins (cTn), specifically cTnI and cTnT, are highly sensitive and specific biomarkers for cardiomyocyte damage. This guide provides an objective comparison of ularitide's effect on cardiac troponin levels against other prominent inotropes, supported by available experimental data, to inform preclinical and clinical research professionals.
Mechanisms of Action: A Tale of Different Pathways
The differential effects of these agents on cardiomyocytes are rooted in their distinct signaling pathways. This compound operates through the cGMP pathway, whereas traditional inotropes like dobutamine and milrinone utilize the cAMP pathway. Levosimendan stands apart as a calcium sensitizer.
This compound: A synthetic form of urodilatin, this compound binds to the natriuretic peptide receptor-A. This activates particulate guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). The elevated cGMP mediates vasodilation and diuresis, reducing cardiac preload and afterload without a direct inotropic effect that would increase myocardial oxygen demand.
Dobutamine: As a synthetic catecholamine, dobutamine primarily stimulates β1-adrenergic receptors in the heart. This action activates adenylate cyclase, which converts ATP to cyclic adenosine monophosphate (cAMP), increasing intracellular calcium levels and enhancing myocardial contractility.
Milrinone: Milrinone is a phosphodiesterase III (PDE-III) inhibitor. By inhibiting the breakdown of cAMP, it increases its intracellular concentration, leading to a positive inotropic effect and vasodilation.
Levosimendan: This agent has a unique mechanism, acting as a calcium sensitizer. It binds to cardiac troponin C in a calcium-dependent manner, enhancing the contractility of the heart muscle without significantly increasing intracellular calcium concentrations or myocardial oxygen consumption.
Comparative Signaling Pathways
The following diagrams illustrate the distinct intracellular signaling cascades initiated by this compound versus cAMP-elevating inotropes like Dobutamine and Milrinone.
Comparative Analysis of Cardiac Troponin Levels
Direct head-to-head clinical trials comparing the effect of this compound on cardiac troponin levels against other inotropes are not available. However, data from separate studies provide valuable insights.
| Drug | Comparator | Study Population | Key Finding on Cardiac Troponin Levels | Citation |
| This compound | Placebo | Patients with acute heart failure (TRUE-AHF Trial) | Changes in cardiac troponin T levels during the infusion did not differ between the this compound and placebo groups. | |
| Milrinone | Baseline | Patients with severe heart failure | No significant change in Troponin I after 24 hours of infusion. | |
| Milrinone | Levosimendan | Infants undergoing corrective cardiac surgery | No demonstrable difference in the postoperative high-sensitivity troponin T profile. | |
| Milrinone | Levosimendan | Patients undergoing off-pump coronary artery bypass | Increase in serum troponin I level was more significant in the milrinone group. | |
| Levosimendan | Dobutamine / Placebo | Patients undergoing cardiac surgery | Associated with reduced postoperative cardiac troponin release. | |
| Dobutamine | Stress Test | Patients undergoing dobutamine stress echocardiography | Can induce troponin elevation, suggesting potential for myocardial damage. |
Note: The findings are from different studies with varying patient populations and protocols, warranting caution in direct comparison.
Experimental Methodologies
Detailed, step-by-step laboratory protocols for the cited clinical trials are often not fully published. However, a generalized workflow for troponin measurement in such studies can be outlined.
Generalized Experimental Workflow for Troponin Measurement
The diagram below illustrates a typical workflow for collecting and analyzing troponin samples in a clinical trial setting.
Protocol for High-Sensitivity Cardiac Troponin Assays
While specific protocols vary by trial, the general methodology for measuring cardiac troponins in recent studies involves high-sensitivity assays.
-
Sample Collection: Whole blood is collected from patients at predefined time points (e.g., baseline, and serially at 3, 6, 12, 24, and 48 hours post-infusion initiation) into vacuum tubes containing an anticoagulant like EDTA.
-
Sample Processing: The blood samples are centrifuged to separate plasma. The resulting plasma is then aliquoted.
-
Storage: Samples are typically frozen and stored at temperatures of -70°C or lower until analysis to ensure biomarker stability.
-
Assay: High-sensitivity cardiac troponin T (hs-cTnT) or I (hs-cTnI) is measured using automated electrochemiluminescence immunoassay (ECLIA) platforms, such as the Roche Elecsys system. These assays have low limits of detection (e.g., 3 ng/L for hs-cTnT) and can quantify troponin levels in a majority of healthy individuals.
-
Data Interpretation: The primary endpoint is often the change in troponin concentration from baseline over the study period. A rise and/or fall in troponin levels, with at least one value above the 99th percentile upper reference limit, is indicative of myocardial injury.
Conclusion
The available evidence suggests that this compound, acting through the cGMP pathway, does not significantly alter cardiac troponin T levels compared to placebo in patients with acute heart failure. This profile contrasts with some evidence for cAMP-dependent inotropes like dobutamine and milrinone, which have been associated with potential increases in troponin levels in certain clinical contexts, theoretically due to increased myocardial oxygen demand and intracellular calcium. Levosimendan may offer a cardioprotective effect, though data versus milrinone is not definitive.
For drug development professionals, the neutral effect of this compound on cardiac troponins suggests a favorable safety profile concerning direct myocardial injury. However, the lack of direct comparative studies with other inotropes is a significant data gap. Future research should aim for head-to-head trials to definitively establish the relative safety of these agents regarding myocardial injury.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
